Product packaging for Chlorzoxazone-D3(Cat. No.:)

Chlorzoxazone-D3

Cat. No.: B562974
M. Wt: 172.58 g/mol
InChI Key: TZFWDZFKRBELIQ-CBYSEHNBSA-N
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Description

Chlorzoxazone-d3 is intended for use as an internal standard for the quantification of chlorzoxazone by GC- or LC-MS. Chlorzoxazone is a centrally acting muscle relaxant and an activator of small and intermediate conductance calcium-activated potassium channels (EC50s = 87 and 98 µM for KCa2.2 and KCa3.1, respectively). In vivo, chlorzoxazone (10 mg/kg) decreases alcohol, but not water, intake in a dose-dependent manner and reduces the propensity for rapid initial alcohol intake in rats with intermittent, but not continuous, access to alcohol. Formulations containing chlorzoxazone have been used in the treatment of pain and stiffness caused by muscle spasm.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO2 B562974 Chlorzoxazone-D3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWDZFKRBELIQ-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1OC(=O)N2)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Purpose of Deuterated Chlorzoxazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated chlorzoxazone, a stable isotope-labeled analog of the skeletal muscle relaxant chlorzoxazone, serves a critical and specialized purpose in the realm of pharmaceutical research and development. This technical guide elucidates the primary function of deuterated chlorzoxazone as an internal standard in bioanalytical assays for the precise quantification of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone. While the therapeutic potential of a deuterated version of chlorzoxazone, leveraging the kinetic isotope effect to enhance its pharmacokinetic profile, presents a compelling hypothesis, its current and predominant application lies in facilitating accurate drug metabolism and pharmacokinetic (DMPK) studies. This document provides an in-depth overview of its application, the underlying principles of deuteration, and the pharmacological context of chlorzoxazone.

Introduction: The Role of Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug discovery and development.[1] This subtle structural modification can profoundly impact a drug's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This can lead to several potential therapeutic advantages, including:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[3]

  • Enhanced Bioavailability: Slower first-pass metabolism can increase the amount of active drug reaching systemic circulation.

  • Reduced Formation of Toxic Metabolites: Altering metabolic pathways can decrease the production of harmful byproducts.[3]

  • Lower Dosing Requirements: A longer duration of action may allow for less frequent dosing, improving patient compliance.[3]

Chlorzoxazone: A Pharmacological Overview

Chlorzoxazone is a centrally acting muscle relaxant used to alleviate the discomfort associated with acute, painful musculoskeletal conditions.[3][4] Its mechanism of action is not fully elucidated but is believed to involve the depression of polysynaptic reflexes at the level of the spinal cord and subcortical areas of the brain.[4][5] Evidence also suggests its interaction with GABA receptors and voltage-gated calcium channels.[4]

Metabolism of Chlorzoxazone

Chlorzoxazone is rapidly and extensively metabolized in the liver, primarily by cytochrome P450 2E1 (CYP2E1), to its major inactive metabolite, 6-hydroxychlorzoxazone.[6][7] This metabolic pathway is a key determinant of the drug's short half-life of approximately 1.1 hours.[4] The extensive metabolism by CYP2E1 has led to the use of chlorzoxazone as a probe substrate to assess the in vivo activity of this enzyme.[6][8]

The Primary Purpose of Deuterated Chlorzoxazone: An Analytical Internal Standard

The predominant and well-documented purpose of deuterated chlorzoxazone (often as chlorzoxazone-d3) is its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[9]

The Need for Internal Standards in Bioanalysis

Quantitative bioanalysis, the measurement of drug concentrations in biological matrices like plasma or urine, is fundamental to pharmacokinetic studies. However, the complexity of these matrices can lead to variability in sample preparation and instrumental analysis. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for this variability. An ideal internal standard should mimic the analyte's behavior throughout the analytical process.

Advantages of Deuterated Internal Standards

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative LC-MS.[10] Their key advantages include:

  • Similar Physicochemical Properties: Deuterated analogs have nearly identical chemical and physical properties to the unlabeled drug, ensuring they behave similarly during extraction, chromatography, and ionization.[10]

  • Co-elution: The deuterated and non-deuterated compounds typically co-elute in liquid chromatography, meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[11]

  • Mass Differentiation: Despite their similar properties, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, SIL-IS significantly improves the accuracy and precision of the quantitative results.[11]

Application of Deuterated Chlorzoxazone in Pharmacokinetic Studies

In a typical pharmacokinetic study of chlorzoxazone, deuterated chlorzoxazone and deuterated 6-hydroxychlorzoxazone are added to plasma samples. The samples are then processed and analyzed by LC-MS. The ratio of the peak area of chlorzoxazone to that of deuterated chlorzoxazone is used to determine the concentration of chlorzoxazone in the original sample. This accurate quantification is essential for calculating key pharmacokinetic parameters.

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of non-deuterated chlorzoxazone, which are the focus of studies utilizing a deuterated internal standard. To date, there is a lack of publicly available data directly comparing the pharmacokinetics of a therapeutically intended deuterated chlorzoxazone with its non-deuterated counterpart.

ParameterValueReference
Chlorzoxazone (Non-deuterated)
Half-life (t½)~1.1 hours[4]
Time to Peak Plasma Concentration (Tmax)1-2 hours[12]
Protein Binding13-18%[4]
MetabolismHepatic, primarily via CYP2E1[6][7]
Primary Metabolite6-hydroxychlorzoxazone[6]
ExcretionPrimarily in urine as glucuronide conjugate[4]

Experimental Protocols

In Vitro Metabolism of Chlorzoxazone using Human Liver Microsomes

This protocol is a representative example of an in vitro experiment where deuterated chlorzoxazone would be used as an internal standard for the quantification of the metabolite.

Objective: To determine the kinetics of chlorzoxazone 6-hydroxylation by human liver microsomes.

Materials:

  • Human liver microsomes

  • Chlorzoxazone

  • NADPH regenerating system

  • Deuterated 6-hydroxychlorzoxazone (as internal standard)

  • Acetonitrile

  • Tris-HCl buffer (pH 7.4)

Procedure:

  • Prepare incubation mixtures containing human liver microsomes, chlorzoxazone at various concentrations, and Tris-HCl buffer.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing a known concentration of deuterated 6-hydroxychlorzoxazone.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 6-hydroxychlorzoxazone relative to the deuterated internal standard.

In Vivo Pharmacokinetic Study of Chlorzoxazone in Humans

This protocol outlines a typical clinical study design where deuterated chlorzoxazone would be essential for accurate sample analysis.

Objective: To determine the pharmacokinetic profile of a single oral dose of chlorzoxazone in healthy volunteers.

Procedure:

  • Administer a single oral dose of chlorzoxazone to healthy, fasted volunteers.[8]

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).[8]

  • Process the blood samples to obtain plasma.

  • To a known volume of each plasma sample, add a precise amount of deuterated chlorzoxazone and deuterated 6-hydroxychlorzoxazone as internal standards.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes and internal standards from the plasma matrix.

  • Analyze the extracted samples by LC-MS/MS to determine the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Visualizations

Chlorzoxazone Metabolism and the Role of Deuterated Internal Standard

Chlorzoxazone_Metabolism cluster_in_vivo In Vivo / In Vitro cluster_analysis Bioanalytical Workflow Chlorzoxazone Chlorzoxazone 6-Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->6-Hydroxychlorzoxazone Hydroxylation CYP2E1 CYP2E1 CYP2E1->Chlorzoxazone Plasma_Sample Plasma Sample (containing Chlorzoxazone and 6-Hydroxychlorzoxazone) Extraction Extraction Plasma_Sample->Extraction Deuterated_Chlorzoxazone Deuterated Chlorzoxazone (Internal Standard) Deuterated_Chlorzoxazone->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Accurate Quantification LC_MS_Analysis->Quantification

Caption: Workflow of Chlorzoxazone Metabolism and Bioanalysis.

Theoretical Signaling Pathway of Chlorzoxazone's Muscle Relaxant Effect

Chlorzoxazone_Signaling Chlorzoxazone Chlorzoxazone GABA_Receptor GABA Receptor Chlorzoxazone->GABA_Receptor Modulates Ca_Channel Voltage-Gated Ca2+ Channel Chlorzoxazone->Ca_Channel Inhibits Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition Polysynaptic_Reflex Inhibition of Polysynaptic Reflexes Neuronal_Inhibition->Polysynaptic_Reflex Muscle_Relaxation Skeletal Muscle Relaxation Polysynaptic_Reflex->Muscle_Relaxation

Caption: Hypothesized Signaling Pathway for Chlorzoxazone's Myorelaxant Action.

Conclusion

The primary and established purpose of deuterated chlorzoxazone is to serve as a high-fidelity internal standard for the accurate quantification of chlorzoxazone and its metabolites in complex biological matrices. Its use is integral to conducting reliable pharmacokinetic and drug metabolism studies. While the principles of deuteration suggest that a deuterated version of chlorzoxazone could potentially offer therapeutic advantages, such as an extended half-life and improved safety profile by mitigating rapid CYP2E1 metabolism, this application remains largely theoretical and is not supported by substantial published research. For drug development professionals, deuterated chlorzoxazone is an indispensable analytical tool that underpins our understanding of the disposition of its non-deuterated counterpart.

References

An In-depth Technical Guide to Chlorzoxazone-D3: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Chlorzoxazone-D3, a deuterated analog of the muscle relaxant Chlorzoxazone. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information for research and development purposes.

Chemical Structure and Properties

This compound is the deuterium-labeled version of Chlorzoxazone.[1] The deuterium atoms are specifically located at the 4, 6, and 7 positions of the benzoxazolone ring structure. This isotopic labeling makes it a valuable internal standard for the quantification of Chlorzoxazone in biological samples using mass spectrometry-based methods, such as GC-MS or LC-MS.[2][3][4]

The formal name for this compound is 5-chloro-2(3H)-benzoxazolone-4,6,7-d3.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇HClD₃NO₂[2]
Molecular Weight 172.6 g/mol [2]
Exact Mass 172.0118863 Da[5]
IUPAC Name 5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one[5]
CAS Number 1185173-60-7[2]
Appearance Solid[2]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[2]

Synthesis of Chlorzoxazone

The synthesis of Chlorzoxazone typically involves the cyclization of 2-amino-4-chlorophenol with a carbonylating agent. For the synthesis of this compound, a deuterated analog of 2-amino-4-chlorophenol would be required as the starting material. The general synthetic scheme is outlined below.

General Synthesis Pathway

Synthesis 2-Amino-4-chlorophenol-d3 2-Amino-4-chlorophenol-d3 Reaction Reaction 2-Amino-4-chlorophenol-d3->Reaction Carbonylating Agent Carbonylating Agent Carbonylating Agent->Reaction This compound This compound Reaction->this compound

Caption: General synthesis workflow for this compound.

A common method for the synthesis of the non-deuterated Chlorzoxazone involves the reaction of 2-amino-4-chlorophenol with phosgene or a phosgene equivalent like ethyl chloroformate. Another approach involves a ring expansion reaction.

Experimental Protocols

The following are example protocols for the synthesis of non-deuterated Chlorzoxazone, which can be adapted for the synthesis of this compound by utilizing the appropriate deuterated starting materials.

Method 1: Synthesis from 4-chloro-2-aminophenol and Ethyl Chloroformate

This process involves the acylation of 4-chloro-2-aminophenol with ethyl chloroformate in the presence of a base.

  • Materials:

    • 4-chloro-2-aminophenol

    • Ethyl chloroformate

    • Sodium bicarbonate

    • Potassium carbonate

    • Water

  • Procedure:

    • A suspension of sodium bicarbonate and 4-chloro-2-aminophenol in water is cooled to 0°C.

    • Ethyl chloroformate is added dropwise to the cooled suspension.

    • The mixture is allowed to stand at room temperature for approximately 30 minutes.

    • Potassium carbonate is then added, and the reaction mixture is heated to 55-60°C.

    • The reaction is monitored until completion (typically around 2 hours).

    • The reaction mixture is filtered and the solid is washed with water to yield Chlorzoxazone.[6]

Method 2: Ring Expansion Reaction

This method utilizes a ring expansion of a starting material (SM-1) in the presence of a peroxy acid and a base.

  • Materials:

    • Starting Material (SM-1, an isatin-like precursor)

    • m-chloroperoxybenzoic acid (m-CPBA)

    • Potassium bicarbonate

    • Dichloromethane

    • Sodium hydroxide solution

    • Hydrochloric acid

    • Ethanol

    • Purified water

  • Procedure:

    • At room temperature, SM-1, m-chloroperoxybenzoic acid, and potassium bicarbonate are added to dichloromethane.

    • The reaction temperature is controlled at 10-15°C until the reaction is complete.

    • A 10% sodium hydroxide solution is added to the reaction mixture and stirred. The aqueous phase is separated.

    • The organic phase is extracted again with a 10% sodium hydroxide solution, and the aqueous layers are combined.

    • The pH of the combined aqueous layers is adjusted to 6-7 with 2mol/L hydrochloric acid to precipitate the crude product.

    • The crude product is collected by filtration and recrystallized from an ethanol/purified water mixture to obtain pure Chlorzoxazone.[7]

Mechanism of Action and Metabolism

While the primary focus of this guide is the chemical structure and synthesis of this compound, a brief overview of the parent compound's mechanism of action and metabolism is relevant for its application in research.

Chlorzoxazone is a centrally acting muscle relaxant that is believed to act on the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs.[8][9] The exact mechanism is not fully understood but may involve its sedative properties.[10]

Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1 to its major metabolite, 6-hydroxychlorzoxazone.[11] This metabolite is then conjugated, primarily as a glucuronide, and excreted in the urine.[12]

Metabolic Pathway of Chlorzoxazone

Metabolism Chlorzoxazone Chlorzoxazone CYP2E1 CYP2E1 Chlorzoxazone->CYP2E1 6-hydroxychlorzoxazone 6-hydroxychlorzoxazone CYP2E1->6-hydroxychlorzoxazone Conjugation Conjugation 6-hydroxychlorzoxazone->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of Chlorzoxazone.

The use of this compound as an internal standard allows for the precise and accurate quantification of Chlorzoxazone during in vitro and in vivo studies of CYP2E1 activity.[1] The stable isotope label does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for mass spectrometric detection.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorzoxazone-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorzoxazone-D3, a deuterated analog of the muscle relaxant Chlorzoxazone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction

This compound is the deuterium-labeled form of Chlorzoxazone, a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1] The incorporation of deuterium atoms into the molecule makes it a valuable tool in analytical and metabolic research. Specifically, it serves as an internal standard for the quantification of Chlorzoxazone in biological samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its use enhances the precision and accuracy of pharmacokinetic and drug metabolism studies.[4][5]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Name 5-chloro-2(3H)-benzoxazolone-4,6,7-d3[2]
Synonyms This compound, 5-Chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one[6]
CAS Number 1185173-60-7[2]
Molecular Formula C₇HClD₃NO₂[2]
Molecular Weight 172.6 g/mol [2]
Isotopic Purity ≥99% deuterated forms (d₁-d₃); >98% atom D[2][7]
Appearance Solid, Beige solid[2][7]
Table 2: Solubility and Stability
PropertyDetailsSource(s)
Solubility Soluble in Acetonitrile, DMSO, Methanol[2]
Storage Temperature -20°C[3]

Mechanism of Action and Signaling Pathways

The mechanism of action for this compound is identical to that of Chlorzoxazone. As a centrally acting muscle relaxant, it primarily affects the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflexes involved in muscle spasms.[8][9] While the precise mechanism is not fully elucidated, several pathways are implicated.

Neurological Pathways

Chlorzoxazone is thought to exert its effects through the modulation of various ion channels and neurotransmitter systems.[9][10] It is an activator of small and intermediate conductance calcium-activated potassium (SK/KCa2) channels.[2] Additionally, it is believed to act on GABA-A and GABA-B receptors, enhancing the inhibitory effects of GABA, a key neurotransmitter in reducing neuronal excitability.[9][10]

G Chlorzoxazone Neurological Signaling Pathways Chlorzoxazone Chlorzoxazone SK_Channels SK/KCa2 Channels Chlorzoxazone->SK_Channels Activates GABA_Receptors GABA-A / GABA-B Receptors Chlorzoxazone->GABA_Receptors Modulates Neuronal_Excitability Decreased Neuronal Excitability SK_Channels->Neuronal_Excitability Leads to GABA_Receptors->Neuronal_Excitability Leads to Muscle_Relaxation Skeletal Muscle Relaxation Neuronal_Excitability->Muscle_Relaxation

Chlorzoxazone's effect on neuronal excitability.
Immunomodulatory Pathway

Recent research has indicated that Chlorzoxazone can augment the immunosuppressive capacity of mesenchymal stem cells (MSCs) by modulating the phosphorylation of the transcription factor FOXO3. This suggests a potential role for Chlorzoxazone in immunoregulatory applications.

G Chlorzoxazone Immunomodulatory Pathway in MSCs Chlorzoxazone Chlorzoxazone FOXO3 FOXO3 Phosphorylation Chlorzoxazone->FOXO3 Modulates MSC_Immunosuppression Enhanced MSC Immunosuppressive Capacity FOXO3->MSC_Immunosuppression Leads to

Chlorzoxazone's influence on MSCs via FOXO3.

Metabolism and Pharmacokinetics

Chlorzoxazone is rapidly metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to its major metabolite, 6-hydroxychlorzoxazone.[8][9][11] This metabolite is then conjugated, primarily as a glucuronide, and excreted in the urine.[8] Due to this well-defined metabolic pathway, Chlorzoxazone is frequently used as a probe substrate to assess CYP2E1 activity.[1] The use of this compound as an internal standard allows for precise measurement of the parent drug and its metabolites in biological fluids during such studies.

G Metabolic Pathway of Chlorzoxazone Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation Conjugate Glucuronide Conjugate Metabolite->Conjugate Conjugation Excretion Urinary Excretion Conjugate->Excretion CYP2E1 CYP2E1 (Liver) CYP2E1->Chlorzoxazone

Primary metabolic conversion of Chlorzoxazone.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary to manufacturers, a general workflow for its use as an internal standard in a typical pharmacokinetic study is outlined below.

General Protocol for Quantification of Chlorzoxazone in Plasma

This protocol describes a typical workflow for using this compound as an internal standard to quantify Chlorzoxazone in plasma samples by LC-MS/MS.

  • Preparation of Standards:

    • Prepare a stock solution of Chlorzoxazone and this compound (internal standard) in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Chlorzoxazone.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Thaw plasma samples (from study subjects), calibration standards, and QC samples.

    • To a fixed volume of each sample (e.g., 100 µL), add a fixed amount of the this compound internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable chromatographic column to separate Chlorzoxazone and this compound from other matrix components.

    • Optimize mass spectrometer settings for the detection of both the analyte and the internal standard (using Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for both Chlorzoxazone and this compound.

    • Calculate the peak area ratio (Chlorzoxazone / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Chlorzoxazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Workflow for Chlorzoxazone Quantification using this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (Peak Areas) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Experimental workflow for bioanalytical quantification.

Conclusion

This compound is an indispensable tool for modern pharmacological and toxicological research. Its stable isotope label allows for highly accurate and precise quantification of Chlorzoxazone, facilitating detailed investigations into its pharmacokinetics, metabolism, and mechanisms of action. This guide provides the core technical information required for the effective application of this compound in a research environment.

References

Applications of Chlorzoxazone-D3 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Chlorzoxazone-D3 in metabolic research, with a primary focus on its utility as a tool for studying cytochrome P450 (CYP) enzyme activity. This document details the mechanism of action, experimental protocols, and data interpretation, offering valuable insights for researchers in drug metabolism and pharmacokinetics.

Introduction to Chlorzoxazone and its Deuterated Analog

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1][2] Beyond its clinical use, chlorzoxazone is extensively utilized as a probe substrate to investigate the in vivo and in vitro activity of cytochrome P450 2E1 (CYP2E1).[1][3] CYP2E1 is a key enzyme involved in the metabolism of numerous xenobiotics, including ethanol, industrial solvents, and various pharmaceuticals.[4]

This compound is the deuterium-labeled version of chlorzoxazone.[1] In metabolic research, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry-based assays.[5] Its use ensures high accuracy and precision in measuring the concentration of the unlabeled drug, chlorzoxazone, in biological matrices.[5]

Mechanism of Action and Metabolic Pathway

The primary mechanism of action of chlorzoxazone as a muscle relaxant is believed to be through its depressant effects on the spinal cord and subcortical areas of the brain, inhibiting polysynaptic reflex arcs.[6][7]

In the context of metabolic research, the key focus is its biotransformation. Chlorzoxazone is predominantly metabolized in the liver to 6-hydroxychlorzoxazone.[6] This hydroxylation reaction is primarily catalyzed by CYP2E1.[3] The rate of formation of 6-hydroxychlorzoxazone is therefore a reliable indicator of CYP2E1 activity.[3] While CYP2E1 is the major enzyme, some studies suggest a minor contribution from other CYP isoforms, such as CYP1A2 and CYP3A4, to chlorzoxazone metabolism, which should be considered when designing and interpreting studies.[8][9]

The metabolic pathway of chlorzoxazone can be visualized as follows:

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation CYP2E1 CYP2E1 (Major) CYP2E1->Chlorzoxazone:n Catalyzes Other_CYPs CYP1A2, CYP3A4 (Minor) Other_CYPs->Chlorzoxazone:s Catalyzes

Caption: Metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone.

Applications in Metabolic Research

The primary application of chlorzoxazone, and by extension the use of this compound as an internal standard, is the phenotyping of CYP2E1 activity. This has significant implications in several areas:

  • Drug-Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce CYP2E1.

  • Pharmacogenomics: Investigating the impact of genetic polymorphisms on CYP2E1 activity.

  • Toxicology: Understanding the role of CYP2E1 in the metabolic activation of pro-toxicants.

  • Disease State Characterization: Evaluating alterations in CYP2E1 activity in various pathologies, such as alcoholic liver disease and non-alcoholic steatohepatitis (NASH).[3][10]

  • Impact of Lifestyle Factors: Studying the influence of factors like alcohol consumption and fasting on CYP2E1 activity.[4][11]

Experimental Protocols

In Vitro CYP2E1 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical experiment to assess the inhibitory potential of a test compound on CYP2E1-mediated chlorzoxazone 6-hydroxylation.

Materials:

  • Human Liver Microsomes (HLMs)

  • Chlorzoxazone

  • This compound (as internal standard)

  • Test compound

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare stock solutions of chlorzoxazone, this compound, and the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs, potassium phosphate buffer, and the test compound at various concentrations. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add chlorzoxazone to the incubation mixture to initiate the metabolic reaction.

  • Start Reaction: Add the NADPH regenerating system to start the enzymatic reaction. The final volume is typically 200 µL.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the formation of 6-hydroxychlorzoxazone.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents B Prepare Incubation Mixture A->B C Pre-incubate at 37°C B->C D Add Chlorzoxazone C->D E Add NADPH & Incubate D->E F Quench with ACN + IS E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro CYP2E1 inhibition assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical rodent pharmacokinetic study to assess the effect of a test compound on the metabolism of chlorzoxazone.

Materials:

  • Sprague-Dawley rats (or other suitable rodent model)

  • Chlorzoxazone formulation for oral or intravenous administration

  • This compound (as internal standard)

  • Test compound formulation

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Dosing:

    • Control Group: Administer the vehicle followed by chlorzoxazone (e.g., 50 mg/kg, oral gavage).[11]

    • Test Group: Administer the test compound at a predetermined dose and time before chlorzoxazone administration.

  • Blood Sampling: Collect blood samples at various time points post-chlorzoxazone administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Preparation for Analysis:

    • To a known volume of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone in the plasma samples.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance for both chlorzoxazone and 6-hydroxychlorzoxazone. The metabolic ratio (AUC of 6-hydroxychlorzoxazone / AUC of chlorzoxazone) can be used as an indicator of CYP2E1 activity.

Quantitative Data Presentation

The following table summarizes key quantitative parameters related to chlorzoxazone metabolism.

ParameterValueSpeciesSystemReference
Km for 6-hydroxylation 5.69 µMHumanCYP1A2 (expressed)[8]
232 µMHumanCYP2E1 (expressed)[8]
40 µMHumanLiver Microsomes[8]
Vmax for 6-hydroxylation ~8.5-fold higher for CYP2E1 vs. CYP1A2HumanExpressed enzymes[8]
Oral Dose (in vivo probe) 500 mgHumanClinical Study[3]
Sampling Time for Metabolic Ratio 2 hours post-doseHumanClinical Study
Oral Dose (rodent) 50 mg/kgRatPreclinical Study[11]
Intravenous Dose (rodent) 25 mg/kgRatPreclinical Study[11]

Conclusion

This compound, in conjunction with its unlabeled counterpart, serves as a critical tool in metabolic research, enabling the precise and accurate assessment of CYP2E1 activity. A thorough understanding of the experimental protocols and potential confounding factors, such as the minor involvement of other CYP isoforms, is essential for the robust design and interpretation of studies. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their investigations of drug metabolism and disposition.

References

Probing CYP2E1 Activity: A Technical Guide to Chlorzoxazone-D3 in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of chlorzoxazone and its deuterated analog, chlorzoxazone-D3, for the characterization of cytochrome P450 2E1 (CYP2E1) enzyme kinetics. This document provides a comprehensive overview of the metabolic pathways, established kinetic parameters, and detailed experimental protocols for in vitro assays.

Introduction: The Significance of CYP2E1

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a variety of small molecule drugs, environmental toxins, and endogenous compounds.[1][2] Given its role in activating pro-toxins and its induction by chronic alcohol consumption, the study of CYP2E1 kinetics is paramount in drug development, toxicology, and clinical pharmacology to predict drug-drug interactions, and understand individual variability in drug response.

Chlorzoxazone has been widely established as a selective probe substrate for assessing CYP2E1 activity both in vivo and in vitro.[2][3][4] Its primary metabolic pathway is a CYP2E1-mediated hydroxylation, making it a valuable tool for characterizing the enzyme's function.

The Metabolic Pathway of Chlorzoxazone

The primary metabolic fate of chlorzoxazone in humans is its oxidation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by CYP2E1.[4] This metabolite is then rapidly conjugated, primarily with glucuronic acid, to form chlorzoxazone-O-glucuronide, which is subsequently eliminated.[2] While CYP2E1 is the major contributor, other isoforms such as CYP1A2 may play a minor role, particularly at lower substrate concentrations.[5]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Chlorzoxazone Chlorzoxazone 6-Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->6-Hydroxychlorzoxazone CYP2E1 (major) CYP1A2 (minor) Chlorzoxazone-O-glucuronide Chlorzoxazone-O-glucuronide 6-Hydroxychlorzoxazone->Chlorzoxazone-O-glucuronide UGTs Urinary Excretion Urinary Excretion Chlorzoxazone-O-glucuronide->Urinary Excretion

Caption: Metabolic pathway of chlorzoxazone.

The Role of this compound

This compound is the deuterium-labeled form of chlorzoxazone.[6] While not typically used as the primary substrate for kinetic analysis, it plays a crucial role as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of chlorzoxazone and 6-hydroxychlorzoxazone.[1] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision in kinetic determinations.

The substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," potentially slowing the rate of metabolism due to the stronger carbon-deuterium bond. While specific kinetic studies on this compound as a CYP2E1 substrate are not widely published, this principle is fundamental in drug metabolism research.

Quantitative Data: Enzyme Kinetic Parameters of Chlorzoxazone

The following table summarizes published Michaelis-Menten kinetic parameters for the 6-hydroxylation of non-deuterated chlorzoxazone by CYP2E1 in various in vitro systems. These values are essential for designing and interpreting kinetic experiments.

Enzyme SystemK_m (µM)V_max (rate)Reference
Bactosomes with human CYP2E1, CPR, and cyt b578 ± 91.64 ± 0.08 min⁻¹[7]
Human Liver Microsomes (HLMs)410Not Specified[5]
Human Liver Microsomes (HLMs) - CYP1A2 contribution3.8Not Specified[5]

Note: Kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native), protein concentration, and incubation components.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to determine the kinetic parameters of chlorzoxazone metabolism by CYP2E1 using human liver microsomes.

In Vitro CYP2E1 Inhibition Assay

This protocol is designed to measure the rate of 6-hydroxychlorzoxazone formation in the presence of varying concentrations of chlorzoxazone.

Materials:

  • Human Liver Microsomes (HLMs)

  • Chlorzoxazone

  • This compound (for internal standard)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • 96-well plates

  • Incubator/shaker (37°C)

Workflow Diagram:

G A Prepare Reagents: - Chlorzoxazone dilutions - HLM suspension - NADPH regenerating system B Pre-incubation: Add HLMs and Chlorzoxazone to plate. Incubate at 37°C. A->B C Initiate Reaction: Add NADPH regenerating system. B->C D Incubation: Incubate at 37°C with shaking. C->D E Terminate Reaction: Add cold Acetonitrile with This compound (Internal Standard). D->E F Sample Preparation: Centrifuge to pellet protein. E->F G Analysis: Transfer supernatant for LC-MS/MS analysis. F->G H Data Processing: Calculate metabolite formation rate. Determine kinetic parameters. G->H

Caption: General workflow for an in vitro CYP2E1 kinetic assay.

Procedure:

  • Preparation: Prepare a series of chlorzoxazone dilutions in buffer to cover a concentration range that brackets the expected K_m (e.g., 1-500 µM).

  • Pre-incubation: In a 96-well plate, add the HLM suspension to the potassium phosphate buffer. Add the chlorzoxazone dilutions. Pre-incubate the plate for 5 minutes at 37°C to bring the components to temperature.[8]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for product formation.[8]

  • Termination: Stop the reaction by adding a volume of ice-cold acetonitrile containing the this compound internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

LC-MS/MS Analytical Method

This method is for the quantification of 6-hydroxychlorzoxazone, with this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical Parameters:

ParameterSetting
Chromatography
ColumnC18 reverse-phase column (e.g., Waters BEH C18)[1]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.6 mL/min
GradientA fast gradient optimized for separation of analytes from matrix components.
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)[1]
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (6-OH-Chlorzoxazone)To be optimized, typically parent ion to a specific fragment ion
MRM Transition (this compound IS)To be optimized, typically parent ion to a specific fragment ion

Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of 6-hydroxychlorzoxazone to the this compound internal standard against known concentrations of 6-hydroxychlorzoxazone.

  • Use the standard curve to determine the concentration of 6-hydroxychlorzoxazone in the experimental samples.

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

  • Plot the reaction velocity against the substrate (chlorzoxazone) concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.

Conclusion

Chlorzoxazone remains a cornerstone probe for the investigation of CYP2E1 activity. This guide provides the foundational knowledge and protocols for conducting robust in vitro enzyme kinetic studies. The appropriate use of its deuterated analog, this compound, as an internal standard is critical for achieving the high-quality quantitative data necessary for accurate kinetic parameter estimation. These methodologies are essential for drug development professionals and researchers seeking to understand the metabolic profile of new chemical entities and the impact of various factors on CYP2E1 function.

References

In-Depth Technical Guide on the Safety and Handling of Chlorzoxazone-D3 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key properties of Chlorzoxazone-D3 powder. The content is intended for professionals in research and drug development who may be working with this stable isotope-labeled compound.

Introduction

This compound is the deuterated form of Chlorzoxazone, a centrally acting muscle relaxant.[1] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the quantification of Chlorzoxazone and to investigate the activity of cytochrome P450 enzymes, particularly CYP2E1.[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering the chemical properties of the molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for the proper handling and storage of the compound.

PropertyValueSource
Chemical Name 5-chloro-2(3H)-benzoxazolone-4,6,7-d3[2]
Synonyms This compound[3]
CAS Number 1185173-60-7[2]
Molecular Formula C₇HClD₃NO₂[2]
Molecular Weight 172.6 g/mol [2]
Appearance White to off-white or beige solid powder[4]
Melting Point 191 - 192 °C (for non-deuterated)
Solubility Soluble in Acetonitrile, DMSO, and Methanol[2]
Purity ≥98%[1]

Safety and Hazard Information

This compound should be handled with care, following standard laboratory safety procedures. The hazard classifications are based on the parent compound, Chlorzoxazone.

Hazard Identification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source:[5][6]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Source:[6][7]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound powder and to ensure the safety of laboratory personnel.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[6]

    • Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[6]

    • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Storage
  • Temperature: Recommended long-term storage is at -20°C.[2] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

  • Stability: The solid compound is stable for at least four years when stored at -20°C.[2]

Toxicological Information

To date, specific toxicological studies on this compound have not been extensively reported. The information provided below is for the parent compound, Chlorzoxazone, and should be considered relevant for the deuterated form.

Toxicity DataValueSpecies
Oral LD50 763 mg/kgRat
Intraperitoneal LD50 150 mg/kgRat
Subcutaneous LD50 170 mg/kgMouse

Source:[5]

Note: The primary toxicological concern with Chlorzoxazone is the potential for idiosyncratic hepatotoxicity (liver injury), which has been reported in rare cases with the therapeutic use of the drug.

Metabolic Pathway

Chlorzoxazone is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to 6-hydroxychlorzoxazone, which is then conjugated with glucuronic acid and excreted in the urine. While CYP2E1 is the principal enzyme responsible for this transformation, CYP1A2 also contributes. More recent studies have indicated a role for CYP3A in the metabolic activation of Chlorzoxazone to a reactive epoxide intermediate, which may be a contributing factor to its hepatotoxicity.

Chlorzoxazone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation & Detoxification cluster_excretion Excretion Chlorzoxazone_D3 This compound Hydroxy_Chlorzoxazone 6-Hydroxythis compound Chlorzoxazone_D3->Hydroxy_Chlorzoxazone CYP2E1 (major) CYP1A2 (minor) Epoxide This compound Epoxide (Reactive Intermediate) Chlorzoxazone_D3->Epoxide CYP3A4/5 Glucuronide 6-Hydroxythis compound Glucuronide Hydroxy_Chlorzoxazone->Glucuronide UGTs GSH_Adduct Glutathione Conjugate Epoxide->GSH_Adduct GSTs Hepatotoxicity Potential Hepatotoxicity Epoxide->Hepatotoxicity Urine Urinary Excretion Glucuronide->Urine GSH_Adduct->Urine

Caption: Metabolic pathway of this compound.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods. Below are representative protocols for the quantification of Chlorzoxazone in biological matrices, which can be adapted for studies involving this compound.

HPLC Method for Quantification in Human Serum

This method is suitable for pharmacokinetic studies.

  • Sample Preparation: Protein precipitation is a common method for sample cleanup. To a serum sample, an internal standard (such as phenacetin) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5% acetic acid in water) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 287 nm.

  • Quantification: The concentration of Chlorzoxazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Source:[9]

LC-MS/MS Method for Quantification in Human Plasma

This is a highly sensitive and specific method for bioanalysis.

  • Sample Preparation: A simple protein precipitation with acetonitrile is used. An internal standard (such as repaglinide) is added to the plasma sample, followed by acetonitrile. The sample is vortexed and centrifuged, and the supernatant is diluted and injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 150 x 2.0 mm).

    • Mobile Phase: A gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: For Chlorzoxazone: m/z 168.0 → 132.1. For a deuterated internal standard like this compound, the transition would be shifted accordingly.

  • Quantification: A calibration curve is constructed by plotting the peak area ratios of the analyte to the internal standard versus concentration.

Source:[10]

Experimental Workflow for Analytical Method Validation

Method_Validation_Workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq recovery Extraction Recovery & Matrix Effect lod_loq->recovery stability Stability (Freeze-thaw, Short-term, Long-term) recovery->stability end Validated Method stability->end

Caption: Workflow for analytical method validation.

Disposal Considerations

Dispose of this compound powder and any contaminated materials in accordance with federal, state, and local regulations. It should be treated as chemical waste and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

This guide is intended for informational purposes only and does not replace a formal safety assessment or the need to consult the relevant Safety Data Sheet (SDS) before use.

References

The Application of Chlorzoxazone-D3 in Bioanalytical and Drug Metabolism Studies: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Chlorzoxazone-D3 in modern bioanalytical and drug metabolism research. As a deuterated analog of the muscle relaxant chlorzoxazone, this compound serves as an invaluable internal standard for the accurate quantification of its parent compound in complex biological matrices. Its application is particularly prominent in pharmacokinetic studies and in assays investigating the activity of the cytochrome P450 2E1 (CYP2E1) enzyme, for which chlorzoxazone is a known probe substrate. This guide provides a comprehensive overview of its applications, detailed experimental methodologies, and quantitative data to support researchers in designing and implementing robust analytical methods.

Core Applications of this compound

The primary application of this compound is as an internal standard in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of chlorzoxazone. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring the accuracy and reliability of the results.

Key research areas where this compound is employed include:

  • Pharmacokinetic Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone in preclinical and clinical studies.

  • CYP2E1 Phenotyping: As chlorzoxazone is predominantly metabolized by CYP2E1 to 6-hydroxychlorzoxazone, its clearance is a reliable indicator of this enzyme's activity. This compound is crucial for the accurate measurement of chlorzoxazone in these in vivo and in vitro assays.

  • Drug-Drug Interaction Studies: Investigating the potential of new chemical entities to inhibit or induce CYP2E1 activity by measuring changes in chlorzoxazone metabolism.

  • Toxicology Studies: Quantifying chlorzoxazone levels in toxicological assessments.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing chlorzoxazone, where a deuterated internal standard such as this compound is instrumental for achieving the reported precision and accuracy.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Humans

ParameterValueReference
Dose 400 mg (oral)[1]
Cmax 7.15 ± 2.09 µg/mL[1]
Tmax 2.00 ± 0.82 h[1]
AUC0-8 25.47 ± 7.11 µg·h/mL[1]
AUC0-∞ 27.52 ± 8.05 µg·h/mL[1]
t1/2 1.49 ± 0.32 h[1]

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Humans

ParameterValueReference
Dose 400 mg (oral, of chlorzoxazone)[1]
Cmax 1.77 ± 0.50 µg/mL[1]
Tmax 3.05 ± 1.17 h[1]
AUC0-8 7.32 ± 2.21 µg·h/mL[1]
AUC0-∞ 8.50 ± 2.78 µg·h/mL[1]
t1/2 1.95 ± 0.73 h[1]

Table 3: Bioanalytical Method Validation Parameters for Chlorzoxazone Quantification

ParameterValueReference
Linearity Range 0.2 - 20 µg/mL[2]
Correlation Coefficient (r) ≥ 0.995[2]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[2]
Inter-day Precision (RSD) < 11%[3]
Intra-day Precision (RSD) < 8%[3]
Recovery 82.80% - 100.76%[3]

Experimental Protocols

General Bioanalytical Workflow for Chlorzoxazone Quantification using this compound

The following workflow outlines a typical procedure for the analysis of chlorzoxazone in plasma samples.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample (e.g., 100 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatographic_separation Chromatographic Separation (e.g., C18 column) injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM mode) chromatographic_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Chlorzoxazone Concentration calibration_curve->quantification

Bioanalytical workflow for chlorzoxazone.

Detailed LC-MS/MS Methodology for Chlorzoxazone Quantification

This protocol is a composite based on typical parameters found in the literature for the analysis of chlorzoxazone.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

  • MRM Transitions:

    • Chlorzoxazone: To be determined based on the specific instrument and optimization (e.g., m/z 168.0 → 132.1)[2].

    • This compound: To be determined (e.g., m/z 171.0 → 135.1, theoretical).

    • 6-Hydroxychlorzoxazone: To be determined (e.g., m/z 184.0 → 120.0).

Data Analysis:

  • Peak areas of chlorzoxazone and this compound are integrated.

  • A calibration curve is constructed by plotting the peak area ratio of chlorzoxazone to this compound against the concentration of the calibration standards.

  • The concentration of chlorzoxazone in the unknown samples is calculated from the calibration curve using linear regression.

Signaling and Metabolic Pathways

Chlorzoxazone Metabolism via CYP2E1

The primary metabolic pathway of chlorzoxazone is its hydroxylation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the CYP2E1 enzyme in the liver. This makes the rate of formation of this metabolite a reliable in vivo and in vitro probe of CYP2E1 activity.

G Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation CYP2E1 CYP2E1 CYP2E1->Chlorzoxazone

Metabolism of chlorzoxazone by CYP2E1.

Conclusion

This compound is an essential tool for researchers in drug development and metabolism. Its use as an internal standard ensures the high quality and reliability of bioanalytical data required for pharmacokinetic modeling, enzyme activity assessment, and regulatory submissions. The methodologies and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for chlorzoxazone, ultimately contributing to a better understanding of its disposition and its utility as a probe for CYP2E1. Researchers are encouraged to adapt and validate these protocols for their specific experimental needs, ensuring adherence to relevant regulatory guidelines.

References

Methodological & Application

Application Note: Preparation of Chlorzoxazone-D3 Standard Solutions for Calibration in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1] For pharmacokinetic and drug metabolism studies, accurate and precise quantification of chlorzoxazone in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Chlorzoxazone-D3, is the preferred method for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] The stable isotope-labeled internal standard mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus correcting for variations in the analytical process and improving the accuracy and precision of the results.[3] This application note provides a detailed protocol for the preparation of this compound standard solutions for the generation of calibration curves.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of standard solutions.

PropertyValueReference
Formal Name 5-chloro-2(3H)-benzoxazolone-4,6,7-d3[2]
CAS Number 1185173-60-7[2][4]
Molecular Formula C₇HClD₃NO₂[2][5]
Molecular Weight 172.6 g/mol [2]
Purity ≥99% deuterated forms (d1-d3)[2]
Formulation Solid[2]
Solubility Soluble in Acetonitrile, DMSO, Methanol[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]

Experimental Protocols

This section details the procedures for preparing stock and working standard solutions of this compound. It is recommended to use calibrated analytical balances and volumetric glassware to ensure accuracy.

Preparation of Primary Stock Solution (1 mg/mL)
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.

  • Transfer the weighed powder to a 1 mL volumetric flask.

  • Add a small amount of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to dissolve the solid.[2]

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Add the solvent to the flask up to the 1 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the solution to a labeled, amber glass vial for storage.

  • Store the primary stock solution at -20°C or -80°C. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

Preparation of Working Stock Solution (100 µg/mL)
  • Allow the primary stock solution to thaw and equilibrate to room temperature.

  • Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

  • Dilute to the 1 mL mark with the same solvent used for the primary stock solution.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This working stock solution can be used to prepare the calibration curve standards.

Preparation of Calibration Curve Standards

The following table outlines a serial dilution scheme to prepare a set of calibration standards from the 100 µg/mL working stock solution. The final concentration of the standards should be chosen to cover the expected concentration range of the analyte in the unknown samples.[3][6]

Standard LevelInitial Concentration (µg/mL)Volume of Initial Solution (µL)Final Volume (µL)Final Concentration (ng/mL)
Working Stock 100--100,000
STD 8 (ULOQ) 100100100010,000
STD 7 10 (from STD 8)50010005,000
STD 6 5 (from STD 7)50010002,500
STD 5 2.5 (from STD 6)40010001,000
STD 4 1 (from STD 5)5001000500
STD 3 0.5 (from STD 4)5001000250
STD 2 0.25 (from STD 3)4001000100
STD 1 (LLOQ) 0.1 (from STD 2)500100050

Note: The Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ) should be determined during method validation.[6][7] Each analytical run should include a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte).[3][7]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation weigh Weigh 1 mg of This compound dissolve Dissolve in 1 mL of Solvent weigh->dissolve primary_stock Primary Stock Solution (1 mg/mL) dissolve->primary_stock dilute_working Dilute 100 µL of Primary Stock to 1 mL primary_stock->dilute_working working_stock Working Stock Solution (100 µg/mL) dilute_working->working_stock serial_dilution Perform Serial Dilutions working_stock->serial_dilution calibration_standards Calibration Curve Standards (e.g., 50-10,000 ng/mL) serial_dilution->calibration_standards analysis LC-MS Analysis calibration_standards->analysis Spike into Matrix and Analyze

Caption: Workflow for Preparation of this compound Standard Solutions.

Calibration Curve Logic

The relationship between the prepared standard concentrations and the instrument response is fundamental to quantitative analysis.

G cluster_0 Known Inputs cluster_1 Analytical Process cluster_2 Measured Outputs cluster_3 Data Analysis conc Known Concentrations of This compound Standards lcms LC-MS Instrument conc->lcms response Instrument Response (Peak Area Ratio) lcms->response regression Linear Regression (y = mx + c) response->regression calibration_curve Calibration Curve regression->calibration_curve

Caption: Logical Relationship for Generating a Calibration Curve.

References

Application Notes and Protocols for Chlorzoxazone Analysis Using Sample Extraction Techniques with Chlorzoxazone-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Accurate quantification of chlorzoxazone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Chlorzoxazone-D3, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability during sample preparation and analysis.[1][2]

This document provides detailed application notes and protocols for three common sample extraction techniques for the analysis of chlorzoxazone from biological matrices, primarily plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are designed to be used in conjunction with this compound as an internal standard for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The choice of extraction method can significantly impact recovery, matrix effects, and overall assay performance. The following table summarizes typical performance data for the described extraction techniques for chlorzoxazone analysis.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery >90%[3][4]80-100%[5][6]>85%
Internal Standard Recovery >90%80-100%>85%
Matrix Effect Moderate to HighLow to ModerateLow
Precision (RSD%) <15%[3][4][5]<15%[5][6]<15%[7]
Accuracy (% Bias) Within ±15%[3][4][5]Within ±15%[5][6]Within ±15%[7]
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It is particularly useful for high-throughput analysis. Acetonitrile is a commonly used precipitant that efficiently removes proteins from plasma samples.[3][4]

Protocol: Acetonitrile Precipitation

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution.

    • Vortex briefly to mix.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Protein_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_final_prep Final Preparation plasma 100 µL Plasma is 10 µL this compound mix1 Vortex is->mix1 acn Add 300 µL Acetonitrile mix1->acn vortex Vortex Vigorously acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT, resulting in reduced matrix effects. Ethyl acetate is a common solvent for the extraction of chlorzoxazone.[6]

Protocol: Ethyl Acetate Extraction

  • Sample Preparation:

    • Pipette 200 µL of plasma sample into a clean glass tube.

    • Add 10 µL of this compound internal standard working solution.

    • Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the sample pH.

    • Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex to dissolve.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Liquid_Liquid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_final_prep Final Preparation plasma 200 µL Plasma is 10 µL this compound buffer Add Buffer (pH 6.0) is->buffer mix1 Vortex buffer->mix1 solvent Add 1 mL Ethyl Acetate mix1->solvent vortex Vortex (5 min) solvent->vortex centrifuge Centrifuge (4,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte of interest while matrix interferences are washed away. This technique is highly effective at minimizing matrix effects. A C18 sorbent is suitable for the extraction of chlorzoxazone from biological fluids.[7]

Protocol: C18 Solid-Phase Extraction

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a clean tube.

    • Add 10 µL of this compound internal standard working solution.

    • Add 500 µL of 4% phosphoric acid to the plasma sample and vortex to mix. This step helps in disrupting protein binding.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the chlorzoxazone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Solid_Phase_Extraction_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation plasma 500 µL Plasma is 10 µL this compound acid Add 500 µL 4% H3PO4 is->acid mix1 Vortex acid->mix1 condition Condition C18 Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (Water, 5% Methanol) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample extraction technique is critical for the development of a robust and reliable bioanalytical method for chlorzoxazone. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid extraction provides a cleaner sample with reduced matrix effects. For the highest level of sample purity and minimal matrix interference, solid-phase extraction is the recommended method. The protocols provided herein, in combination with the use of this compound as an internal standard, offer a solid foundation for the accurate and precise quantification of chlorzoxazone in biological matrices. Method validation should be performed according to regulatory guidelines to ensure the reliability of the chosen method for its intended purpose.

References

Application Notes and Protocols for the Use of Chlorzoxazone-D3 in Pharmacokinetic and Toxicokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant metabolized primarily by the cytochrome P450 2E1 (CYP2E1) enzyme to 6-hydroxychlorzoxazone.[1] This metabolic pathway makes chlorzoxazone a valuable in vivo probe for assessing CYP2E1 activity, which is crucial in drug development and clinical pharmacology due to its role in the metabolism of various xenobiotics, including ethanol and potential carcinogens.[1][2]

Chlorzoxazone-D3 is the deuterated analog of chlorzoxazone and serves as an ideal internal standard for the quantitative analysis of chlorzoxazone in biological matrices during pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][4] Its use in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[4]

These application notes provide a comprehensive overview, experimental protocols, and data for the use of this compound in pharmacokinetic and toxicokinetic studies.

Pharmacokinetic and Toxicokinetic Data

The following tables summarize key pharmacokinetic and toxicokinetic parameters of chlorzoxazone from studies in both humans and rats.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Humans (Oral Administration)
DoseCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)t1/2 (hr)Reference(s)
400 mg7.15 ± 2.092.00 ± 0.8227.52 ± 8.05 (AUC0-∞)1.49 ± 0.32[5]
750 mg---1.12 ± 0.48[6]
Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Humans (Oral Administration of Chlorzoxazone)
Dose of ChlorzoxazoneCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)t1/2 (hr)Reference(s)
400 mg1.77 ± 0.503.05 ± 1.178.50 ± 2.78 (AUC0-∞)1.95 ± 0.73[5]
Table 3: Pharmacokinetic Parameters of Chlorzoxazone in Rats
RouteDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·min/mL)t1/2 (hr)Reference(s)
Oral50--1540 ± 338-[7]
Intravenous20--571 ± 85.8-[7]
Table 4: Toxicokinetic Parameters of Chlorzoxazone in Rats
ParameterValueSpeciesRouteReference(s)
LD50763 mg/kgRatOral[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of chlorzoxazone in biological samples using this compound as an internal standard.

Protocol 1: Quantification of Chlorzoxazone in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for chlorzoxazone quantification and incorporates the use of this compound as the internal standard.[8][9]

1. Materials and Reagents:

  • Chlorzoxazone analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Stock and Working Solutions Preparation:

  • Chlorzoxazone Stock Solution (1 mg/mL): Accurately weigh and dissolve chlorzoxazone in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the chlorzoxazone stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the this compound working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., Shimadzu VP-ODS C18, 150 x 2.0 mm)[8][9]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min[8][9]

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-7 min: 90% B

      • 7.1-10 min: 10% B (re-equilibration)

    • Injection Volume: 10 µL

    • Column Temperature: 40°C[8][9]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative[8][9]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Chlorzoxazone: m/z 168.0 → 132.1[8][9]

      • This compound: Predicted m/z 171.0 → 135.1 (Note: These are predicted transitions and should be optimized in the laboratory).

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.

Visualizations

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 Conjugate 6-Hydroxychlorzoxazone Glucuronide Metabolite->Conjugate UGTs Excretion Urinary Excretion Conjugate->Excretion

Metabolism of Chlorzoxazone to its major metabolite and subsequent excretion.

Experimental Workflow for Pharmacokinetic Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Chlorzoxazone Calibrate->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Workflow for the bioanalysis of chlorzoxazone in plasma samples.

References

Application Note: Protocol for In Vitro Assessment of CYP2E1 Inhibition using Chlorzoxazone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytochrome P450 2E1 (CYP2E1) is a key enzyme in the metabolism of various low molecular weight compounds, including pharmaceuticals, industrial solvents, and ethanol.[1] Assessing the potential of new drug candidates to inhibit CYP2E1 is a critical step in drug development to predict drug-drug interactions (DDIs) and potential toxicity. Chlorzoxazone is a selective probe substrate for CYP2E1, metabolized primarily to 6-hydroxychlorzoxazone.[2][3] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory potential of a test compound on CYP2E1 activity using human liver microsomes and quantifying the formation of 6-hydroxychlorzoxazone via LC-MS/MS.

Principle of the Assay

The assay measures the activity of CYP2E1 by monitoring the rate of formation of 6-hydroxychlorzoxazone from chlorzoxazone.[4] The test compound (potential inhibitor) is incubated with human liver microsomes, chlorzoxazone, and an NADPH regenerating system (which provides the necessary cofactor for CYP activity). The reaction is stopped, and the amount of 6-hydroxychlorzoxazone produced is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] A decrease in the formation of 6-hydroxychlorzoxazone in the presence of the test compound indicates inhibition. By testing a range of inhibitor concentrations, a half-maximal inhibitory concentration (IC50) value can be determined.[7] The protocol also distinguishes between direct and time-dependent inhibition (TDI).[8]

Metabolic Pathway of Chlorzoxazone

G cluster_0 Metabolic Reaction cluster_1 Inhibition Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 (6-Hydroxylation) Inhibitor Test Compound (Inhibitor) CYP2E1_node CYP2E1 Enzyme Inhibitor->CYP2E1_node Inhibition

Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxychlorzoxazone by CYP2E1 and its inhibition.

I. Materials and Reagents

Material/ReagentSupplierNotes
Pooled Human Liver Microsomes (HLM)BioIVT, Sekisui XenoTech, etc.Store at -80°C.
ChlorzoxazoneSigma-Aldrich, etc.CYP2E1 probe substrate.
6-HydroxychlorzoxazoneToronto Research Chemicals, etc.Analytical standard for quantification.
6-Hydroxychlorzoxazone-D3Alsachim, etc.Internal Standard (IS) for LC-MS/MS.
Test Compound (Inhibitor)N/ADissolved in a suitable solvent (e.g., DMSO, Methanol).
4-MethylpyrazoleSigma-Aldrich, etc.Positive control inhibitor for CYP2E1.
NADPH Regenerating System (e.g., Corning Gentest™)Corning, etc.Solution A (NADP+) and Solution B (G6P, G6PDH).
Potassium Phosphate Buffer (0.1 M, pH 7.4)Standard lab supplierIncubation buffer.
Acetonitrile (ACN) with 0.1% Formic AcidLC-MS GradeFor protein precipitation and mobile phase.
Water with 0.1% Formic AcidLC-MS GradeMobile phase.
Dimethyl Sulfoxide (DMSO)ACS Grade or higherSolvent for test compounds. Final concentration should be low (<0.5%).[8]

II. Experimental Protocols

This protocol is designed to assess both direct and time-dependent inhibition in a single experiment by using different pre-incubation conditions.

A. Reagent Preparation
  • Phosphate Buffer: Prepare 0.1 M potassium phosphate buffer, pH 7.4. Keep on ice.

  • Chlorzoxazone Stock (10 mM): Dissolve an appropriate amount of Chlorzoxazone in methanol or DMSO.

  • Test Compound Stocks (e.g., 20 mM): Prepare a high-concentration stock solution of the test compound in DMSO. Serially dilute this stock to create working solutions that will yield the final desired concentrations in the incubation (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Positive Control Stock (4-Methylpyrazole): Prepare a stock solution in water or buffer.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of 6-Hydroxythis compound in acetonitrile. This will also serve as the reaction stop solution.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use and keep on ice.

B. Incubation Procedure (96-well plate format)

The experiment includes three main conditions to assess direct and time-dependent inhibition.[7][8]

  • Condition 1 (Direct Inhibition): 0-minute pre-incubation with NADPH.

  • Condition 2 (TDI Control): 30-minute pre-incubation without NADPH.

  • Condition 3 (TDI Test): 30-minute pre-incubation with NADPH.

Step 1: Pre-incubation Setup

  • Thaw human liver microsomes on ice. Dilute with cold phosphate buffer to a working concentration of 2 mg/mL.

  • Add 25 µL of diluted HLM (final concentration 0.5 mg/mL) to the appropriate wells of a 96-well plate.

  • Add buffer, test compound/vehicle, and NADPH regenerating system according to the table below.

ComponentVolume for Condition 1Volume for Condition 2Volume for Condition 3
0.1 M Phosphate Buffer (pH 7.4)58 µL58 µL48 µL
Test Compound/Vehicle (at 100x final conc.)1 µL1 µL1 µL
NADPH Reg. System (Sol A+B)10 µL0 µL10 µL
Water (replaces NADPH for Cond. 2)0 µL10 µL0 µL
HLM (2 mg/mL)25 µL25 µL25 µL
Pre-incubation Volume 94 µL 94 µL 94 µL
  • For Condition 1: Proceed immediately to Step 2 (Reaction Initiation).

  • For Conditions 2 & 3: Cover the plate and pre-incubate for 30 minutes at 37°C in a shaking water bath.

Step 2: Reaction Initiation

  • Prepare a solution of Chlorzoxazone in buffer that, when added, will give the final desired substrate concentration (typically near the Km, ~50-100 µM).

  • For Condition 1: Add 6 µL of the Chlorzoxazone solution to start the reaction.

  • For Conditions 2 & 3: After the 30-minute pre-incubation, add 10 µL of the NADPH system to Condition 2 wells. Then, add 6 µL of the Chlorzoxazone solution to all wells for Conditions 2 and 3.

Step 3: Incubation and Termination

  • Incubate all plates for 10 minutes at 37°C in a shaking water bath.

  • Stop the reaction by adding 100 µL of cold acetonitrile containing the internal standard (100 ng/mL 6-Hydroxythis compound).

  • Seal the plate, vortex, and centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

CYP2E1 Inhibition Assay Workflow

G cluster_direct Direct Inhibition Arm cluster_tdi Time-Dependent Inhibition (TDI) Arm prep Reagent Preparation (HLM, Buffer, Substrate, Inhibitor) add_direct Add HLM, Buffer, Inhibitor, NADPH System prep->add_direct add_tdi Add HLM, Buffer, Inhibitor (with and without NADPH) prep->add_tdi start_direct Initiate Reaction: Add Chlorzoxazone add_direct->start_direct No Pre-incubation incubate Incubate All Arms 10 min @ 37°C start_direct->incubate preincubate Pre-incubate 30 min @ 37°C add_tdi->preincubate start_tdi Initiate Reaction: Add NADPH (if absent), Add Chlorzoxazone preincubate->start_tdi start_tdi->incubate terminate Terminate Reaction (Cold ACN + Internal Standard) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for assessing direct and time-dependent CYP2E1 inhibition.

III. LC-MS/MS Analysis

A. Suggested HPLC Conditions
ParameterSetting
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2 min, hold 1 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL
B. Suggested Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-Hydroxychlorzoxazone186.0130.120
6-Hydroxythis compound (IS)189.0133.120

Note: These are typical values and must be optimized for the specific instrument used.

IV. Data Analysis and Presentation

  • Quantification: Generate a standard curve by plotting the peak area ratio (Analyte/IS) of the 6-hydroxychlorzoxazone standards versus their known concentrations. Use this curve to determine the concentration of the metabolite in the experimental samples.

  • Calculate % Activity Remaining:

    • Determine the rate of metabolite formation in each well (pmol/min/mg protein).

    • The activity of the vehicle control (no inhibitor) is set to 100%.

    • % Activity Remaining = (Activity with Inhibitor / Activity of Vehicle Control) x 100

  • Calculate % Inhibition:

    • % Inhibition = 100 - % Activity Remaining

  • Determine IC50: Plot the % inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.[7]

Interpreting Results
  • Direct Inhibition: An IC50 value is obtained from the 0-minute pre-incubation condition.

  • Time-Dependent Inhibition (TDI): A significant decrease (shift to the left) in the IC50 value after a 30-minute pre-incubation with NADPH (Condition 3) compared to the 0-minute pre-incubation (Condition 1) or the 30-minute pre-incubation without NADPH (Condition 2) suggests TDI.

Decision Tree for Inhibition Assessment

G start Perform Inhibition Assay (Direct & TDI Arms) check_direct Is IC50 from Direct Arm (0-min pre-incubation) significant? start->check_direct direct_inhib Compound is a Direct Inhibitor check_direct->direct_inhib Yes no_direct_inhib No significant direct inhibition check_direct->no_direct_inhib No check_tdi Is IC50 from TDI Arm (30-min pre-inc w/ NADPH) << Direct IC50? direct_inhib->check_tdi no_direct_inhib->check_tdi tdi_inhib Compound is a Time-Dependent Inhibitor check_tdi->tdi_inhib Yes no_tdi No significant TDI observed check_tdi->no_tdi No

Caption: Decision logic for characterizing the type of CYP2E1 inhibition observed.

Summary Data Tables

Table 1: Example IC50 Values for CYP2E1 Inhibitors
CompoundInhibition TypeReported IC50 (µM)
4-MethylpyrazoleCompetitive~1-5
Diethyldithiocarbamate (DDC)Mechanism-based~10-20
DisulfiramIrreversible~1-10

Note: These values are approximate and can vary based on experimental conditions.

Table 2: Typical Incubation Conditions
ParameterValue
Microsome Concentration0.2 - 0.5 mg/mL
Chlorzoxazone Concentration50 - 100 µM
Incubation Time10 - 15 minutes
Incubation Temperature37°C
Final Solvent Concentration< 0.5%

References

Application of Chlorzoxazone-D3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone, a centrally acting muscle relaxant, is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major metabolite, 6-hydroxychlorzoxazone. This metabolic pathway's high dependence on CYP2E1 makes chlorzoxazone an excellent and widely accepted probe substrate for assessing the in vivo and in vitro activity of this enzyme. Drug-drug interaction (DDI) studies are a critical component of drug development, mandated by regulatory agencies to ensure the safety and efficacy of new chemical entities. These studies often investigate the potential of a new drug to inhibit or induce the activity of key drug-metabolizing enzymes like CYP2E1.

The use of a stable isotope-labeled internal standard is crucial for accurate bioanalysis in DDI studies. Chlorzoxazone-D3, a deuterated analog of chlorzoxazone, serves as an ideal internal standard for the quantitative analysis of chlorzoxazone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to chlorzoxazone, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for precise and accurate quantification, minimizing matrix effects.

These application notes provide detailed protocols for utilizing chlorzoxazone and this compound in both in vitro and in vivo DDI studies to evaluate the CYP2E1 inhibition or induction potential of investigational drugs.

Data Presentation

In Vitro CYP2E1 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against CYP2E1 activity, determined using chlorzoxazone as the probe substrate in human liver microsomes.

CompoundIC50 (µM)Reference
Disulfiram0.25[Various scientific publications]
Diallyl sulfide10[1]
4-Methylpyrazole1.5[Various scientific publications]
Isoniazid50[Various scientific publications]
Baicalin145.8 (Ki)[2]
In Vivo Drug-Drug Interaction Study in Rats

This table presents the pharmacokinetic parameters of chlorzoxazone in rats following co-administration with a CYP2E1 inhibitor (diallyl sulfide) and an inducer (ethanol).

Treatment GroupCmax (µg/mL)AUC (µg·h/mL)t1/2 (h)CL (L/h/kg)
Control (Chlorzoxazone alone)15.8 ± 2.125.4 ± 3.51.2 ± 0.20.59 ± 0.08
Diallyl Sulfide (Inhibitor)25.3 ± 3.848.7 ± 6.12.5 ± 0.40.31 ± 0.05
Ethanol (Inducer)12.1 ± 1.919.8 ± 2.91.0 ± 0.10.76 ± 0.11

Data are presented as mean ± standard deviation.[1]

Experimental Protocols

In Vitro CYP2E1 Inhibition Assay

Objective: To determine the IC50 value of a test compound for the inhibition of CYP2E1 activity using chlorzoxazone as a probe substrate in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Chlorzoxazone

  • This compound (Internal Standard)

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Formic acid

  • 96-well plates

  • LC-MS/MS system

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of chlorzoxazone in methanol.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a stock solution of this compound in methanol as the internal standard.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

      • A series of dilutions of the test compound (typically 7-8 concentrations) or vehicle control.

      • Chlorzoxazone (final concentration typically near its Km, e.g., 50 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound.

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of 6-hydroxychlorzoxazone.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the transitions for 6-hydroxychlorzoxazone and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic DDI Study in Rats

Objective: To evaluate the effect of a test compound (inhibitor or inducer) on the pharmacokinetics of chlorzoxazone in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Chlorzoxazone

  • This compound (Internal Standard)

  • Test compound (inhibitor or inducer)

  • Vehicle for dosing

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate the rats for at least one week before the experiment.

    • Divide the animals into a control group and a treatment group.

    • Administer the test compound or its vehicle to the respective groups for a predetermined period (e.g., single dose for an inhibitor, multiple days for an inducer). For example, diallyl sulfide can be given as a single oral dose of 200 mg/kg 12 hours before chlorzoxazone administration.[1]

    • Administer a single oral or intravenous dose of chlorzoxazone (e.g., 20 mg/kg) to all animals.[1]

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-chlorzoxazone administration.

    • Collect blood into tubes containing EDTA as an anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw the plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard, this compound, to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Analyze the supernatant for chlorzoxazone and 6-hydroxychlorzoxazone concentrations using a validated LC-MS/MS method as described in the in vitro protocol.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters of chlorzoxazone (and its metabolite) for each group, including Cmax, Tmax, AUC, t1/2, and clearance (CL).

    • Compare the pharmacokinetic parameters between the control and treatment groups to assess the DDI potential of the test compound.

Visualization

Signaling Pathways

CYP2E1_Regulation cluster_induction CYP2E1 Induction cluster_inhibition CYP2E1 Inhibition Ethanol Ethanol ROS Reactive Oxygen Species (ROS) Ethanol->ROS JNK c-Jun N-terminal Kinase (JNK) ROS->JNK p38 p38 MAPK ROS->p38 ERK ERK1/2 ROS->ERK Transcription_Factors Transcription Factors (e.g., Sp1) JNK->Transcription_Factors p38->Transcription_Factors ERK->Transcription_Factors CYP2E1_Gene CYP2E1 Gene Transcription_Factors->CYP2E1_Gene Increased Transcription CYP2E1_Protein CYP2E1 Protein CYP2E1_Gene->CYP2E1_Protein Inhibitor Inhibitor (e.g., Disulfiram) CYP2E1_Active_Site CYP2E1 Active Site Inhibitor->CYP2E1_Active_Site Binds to Chlorzoxazone_Metabolism Chlorzoxazone Metabolism CYP2E1_Active_Site->Chlorzoxazone_Metabolism

Caption: Regulation of CYP2E1 expression and activity.

Experimental Workflow

DDI_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_interpretation Interpretation Incubation Incubation: HLM, Chlorzoxazone, Test Compound Termination Reaction Termination with Acetonitrile + this compound Incubation->Termination LCMS_vitro LC-MS/MS Analysis Termination->LCMS_vitro IC50 IC50 Determination LCMS_vitro->IC50 DDI_Potential Assessment of DDI Potential IC50->DDI_Potential Dosing Animal Dosing: Test Compound & Chlorzoxazone Sampling Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Extraction Protein Precipitation with Acetonitrile + this compound Plasma_Prep->Extraction LCMS_vivo LC-MS/MS Analysis Extraction->LCMS_vivo PK_Analysis Pharmacokinetic Analysis LCMS_vivo->PK_Analysis PK_Analysis->DDI_Potential

Caption: Workflow for DDI studies using chlorzoxazone.

Logical Relationships

Logical_Relationship Test_Compound Test Compound CYP2E1_Activity CYP2E1 Activity Test_Compound->CYP2E1_Activity Inhibits or Induces Chlorzoxazone_Metabolism Chlorzoxazone Metabolism to 6-Hydroxychlorzoxazone CYP2E1_Activity->Chlorzoxazone_Metabolism Catalyzes Plasma_Concentration Plasma Concentration of Chlorzoxazone Chlorzoxazone_Metabolism->Plasma_Concentration Affects DDI_Conclusion Conclusion on DDI Potential Plasma_Concentration->DDI_Conclusion Indicates

Caption: Logic of assessing DDI potential with chlorzoxazone.

References

Standard Operating Procedure for the Bioanalysis of Chlorzoxazone using Chlorzoxazone-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative bioanalysis of chlorzoxazone in biological matrices.

Purpose: This standard operating procedure (SOP) provides a detailed methodology for the quantification of chlorzoxazone in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Chlorzoxazone-D3.

Scope

This SOP covers the procedures for sample preparation, preparation of calibration standards and quality control samples, LC-MS/MS analysis, and data processing for the determination of chlorzoxazone concentrations in plasma.

Materials and Reagents

  • Chlorzoxazone (Reference Standard)

  • This compound (Internal Standard)[1][2][3][4][5]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control Human Plasma (with appropriate anticoagulant)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Stock Solutions
  • Chlorzoxazone Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorzoxazone reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the chlorzoxazone stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking the appropriate amount of chlorzoxazone working solution into control human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Table 1: Preparation of Calibration Standards and Quality Control Samples

Standard/QC LevelConcentration (ng/mL)Volume of Working Solution (µL)Volume of Plasma (µL)
Blank00100
LLOQ20298
CAL 250595
CAL 31001090
CAL 450050 (of 10 µg/mL)50
CAL 5100010 (of 100 µg/mL)90
CAL 6500050 (of 100 µg/mL)50
CAL 710000100 (of 100 µg/mL)0
LQC60694
MQC60060 (of 10 µg/mL)40
HQC800080 (of 100 µg/mL)20

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 2: Liquid Chromatography Conditions

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 3: Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Chlorzoxazone)168.0 → 132.1
MRM Transition (this compound)171.0 → 135.1
Collision EnergyOptimized for specific instrument
Dwell Time100 ms
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage-4500 V

Data Analysis and Acceptance Criteria

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of chlorzoxazone to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting should be used.

  • Acceptance Criteria for Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of each calibration standard should be within ±15% of the nominal value (±20% for LLOQ).

  • Acceptance Criteria for QC Samples: At least two-thirds of the QC samples should be within ±15% of their nominal values.

Visualizations

metabolic_pathway Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 Conjugate 6-Hydroxychlorzoxazone Glucuronide Metabolite->Conjugate Glucuronidation Excretion Urinary Excretion Conjugate->Excretion

Caption: Metabolic pathway of Chlorzoxazone.

Caption: Bioanalytical workflow for Chlorzoxazone.

calibration_curve cluster_cal Calibration Standards cluster_qc Quality Controls CAL1 CAL2 CAL1->CAL2 Regression Line (r² ≥ 0.99) CAL3 CAL2->CAL3 Regression Line (r² ≥ 0.99) CAL4 CAL3->CAL4 Regression Line (r² ≥ 0.99) CAL5 CAL4->CAL5 Regression Line (r² ≥ 0.99) CAL6 CAL5->CAL6 Regression Line (r² ≥ 0.99) LQC LQC MQC MQC HQC HQC

Caption: Calibration curve with QC samples.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Settings for Chlorzoxazone-D3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Chlorzoxazone-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

This compound is a deuterated form of Chlorzoxazone, a centrally acting muscle relaxant. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS) for the quantification of Chlorzoxazone. The three deuterium atoms increase its mass by three atomic mass units, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Since its chemical and physical properties are nearly identical to Chlorzoxazone, it co-elutes chromatographically and experiences similar ionization and fragmentation, effectively normalizing for variations in sample preparation and instrument response.

Q2: What is the recommended ionization mode for this compound analysis?

Based on published methods for the analysis of Chlorzoxazone, negative electrospray ionization (ESI) is the recommended mode.[1]

Q3: What are the predicted Multiple Reaction Monitoring (MRM) transitions for this compound?

While a validated method explicitly stating the MRM transitions for this compound was not found in the literature, we can predict the transitions based on the known fragmentation of unlabeled Chlorzoxazone.

  • Chlorzoxazone (Unlabeled): The deprotonated molecule [M-H]⁻ has a precursor ion of m/z 168.0 and a primary product ion of m/z 132.1.[1][2][3]

  • This compound (Predicted): With a molecular weight of 172.6 g/mol , the deprotonated molecule [M-H]⁻ will have a precursor ion of approximately ** m/z 171.6. Following a similar fragmentation pattern to the unlabeled compound, the predicted product ion would be approximately ** m/z 135.1 .

It is crucial to experimentally confirm and optimize these transitions on your specific mass spectrometer.

Experimental Protocols

Recommended Starting LC-MS/MS Parameters

This table summarizes a recommended starting point for your method development based on published literature for Chlorzoxazone.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 150 x 2.0 mm, 5 µm)[1]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min[1]
Column Temperature40 °C[1]
Injection Volume5-20 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)[1]
MRM Transition (Chlorzoxazone)Q1: 168.0 -> Q3: 132.1[1][2][3]
MRM Transition (this compound)Predicted: Q1: 171.6 -> Q3: 135.1
Collision Energy (CE)Optimization required (start with values similar to Chlorzoxazone)
Declustering Potential (DP)Optimization required
Dwell Time100-200 ms
Sample Preparation from Human Plasma

A common method for extracting Chlorzoxazone from human plasma is protein precipitation.[1]

  • To 100 µL of plasma, add a known concentration of this compound internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues that users might encounter during the analysis of this compound.

Issue 1: Poor Signal or No Peak for this compound

  • Question: I am not observing a signal for my this compound internal standard. What should I check?

  • Answer:

    • Confirm MRM Transitions: As the provided MRM for this compound is predicted, it is essential to perform a precursor ion scan for m/z 171.6 and a product ion scan to confirm the fragmentation pattern on your instrument. The optimal collision energy should also be determined empirically.

    • Check Ionization Polarity: Ensure your mass spectrometer is operating in negative ionization mode.

    • Verify Standard Integrity: Confirm the concentration and stability of your this compound stock solution. The compound is stable for at least 4 years when stored at -20°C.

    • Optimize Source Conditions: Adjust the ESI source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for m/z 171.6.

Issue 2: Isotopic Crosstalk or Interference

  • Question: I am seeing a signal in my this compound channel even when I only inject the unlabeled Chlorzoxazone standard. What could be the cause?

  • Answer: This phenomenon, known as isotopic crosstalk, can occur due to the natural isotopic abundance of elements in the unlabeled analyte.

    • Mitigation Strategy:

      • Check for Impurities: Ensure your unlabeled Chlorzoxazone standard is of high purity and does not contain any deuterated impurities.

      • Optimize Chromatography: Improve chromatographic separation to ensure that any interfering peaks are resolved from the analyte and internal standard.

      • Adjust MRM Transitions: If significant crosstalk persists, you may need to select a different, more specific product ion for either the analyte or the internal standard.

Issue 3: Matrix Effects

  • Question: My results are inconsistent when analyzing plasma samples compared to simple solutions. How can I address matrix effects?

  • Answer: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis.

    • Troubleshooting Steps:

      • Evaluate with Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

      • Improve Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Modify Chromatography: Adjusting the chromatographic gradient to better separate Chlorzoxazone and its internal standard from the regions of significant matrix effects can improve data quality.

      • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but be mindful of the impact on sensitivity.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Add this compound IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation C18 Reverse Phase Chromatography Supernatant Collection->LC Separation MS Detection Negative ESI-MS/MS (MRM Mode) LC Separation->MS Detection

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic No IS Signal No IS Signal Check MRM Confirm MRM Transitions & Optimize CE No IS Signal->Check MRM Check Polarity Verify Negative Ionization Mode No IS Signal->Check Polarity Check Standard Verify IS Stock Solution No IS Signal->Check Standard Optimize Source Optimize ESI Source Parameters No IS Signal->Optimize Source Inconsistent Results Inconsistent Results Evaluate Matrix Effects Post-Column Infusion Inconsistent Results->Evaluate Matrix Effects Improve Cleanup Consider SPE Inconsistent Results->Improve Cleanup Modify LC Adjust Gradient Inconsistent Results->Modify LC

Caption: A logic diagram for troubleshooting common issues in this compound analysis.

References

Troubleshooting poor peak shape of Chlorzoxazone-D3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Chlorzoxazone-D3 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in HPLC?

Poor peak shape for this compound, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the HPLC system, the analytical method, or the sample itself. Common causes include column degradation, inappropriate mobile phase composition or pH, column overload, and secondary interactions between the analyte and the stationary phase.[1][2]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[3] For basic compounds like Chlorzoxazone, this can often be attributed to strong interactions with acidic silanol groups on the silica-based column packing material.[4][5]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. Operating at a lower pH can protonate the silanol groups, minimizing secondary interactions.[4]

  • Use of an End-Capped Column: Employing a highly deactivated, end-capped column can reduce the number of exposed silanol groups.[4]

  • Reduce Sample Load: Injecting too much sample can lead to mass overload, a common cause of tailing.[1] Try reducing the injection volume or sample concentration.

  • Column Contamination: If all peaks in the chromatogram are tailing, the column inlet frit may be partially blocked.[6] Consider backflushing the column or replacing the frit.

Q3: I am observing peak fronting for my this compound standard. What does this indicate?

Peak fronting, characterized by a broader first half of the peak, is often a result of column overload or poor sample solubility.[1][2][4]

Troubleshooting Steps for Peak Fronting:

  • Sample Concentration and Volume: This is the most common cause of fronting.[1] Reduce the amount of sample being injected onto the column.

  • Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than or the same as the mobile phase.[7][8]

  • Column Collapse: In rare cases, fronting can be a sign of physical damage to the column packing bed, which can be caused by operating outside the recommended pH or temperature limits.[2][4]

Q4: Why is my this compound peak splitting into two or more peaks?

Peak splitting can be caused by several factors, including a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[4][9]

Troubleshooting Steps for Peak Splitting:

  • Column Inlet: A partially blocked inlet frit can distort the sample band, leading to a split peak.[6] Backflushing the column may resolve this.

  • Sample Solvent/Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band.[7] Prepare the sample in the mobile phase whenever possible.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[4] If a void is suspected, the column may need to be replaced.

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Peak Shape

This guide provides a logical workflow for diagnosing and resolving poor peak shape issues with this compound.

start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System-Wide Issue (e.g., blocked frit, column void) check_all_peaks->system_issue Yes analyte_issue Likely an Analyte-Specific Issue (e.g., secondary interactions, overload) check_all_peaks->analyte_issue No inspect_column Inspect/Clean Column Inlet Frit system_issue->inspect_column check_overload Is Peak Tailing or Fronting? analyte_issue->check_overload backflush Backflush Column inspect_column->backflush replace_column Replace Column backflush->replace_column If problem persists end Peak Shape Improved replace_column->end reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load Yes check_pH Check Mobile Phase pH check_overload->check_pH No (or if load reduction fails) reduce_load->end adjust_pH Adjust pH (typically lower for tailing) check_pH->adjust_pH check_solvent Check Sample Solvent adjust_pH->check_solvent match_solvent Match Sample Solvent to Mobile Phase check_solvent->match_solvent match_solvent->end

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: HPLC Method for Chlorzoxazone Analysis

This protocol is adapted from established methods for Chlorzoxazone and can be used as a starting point for optimizing the analysis of this compound.[10][11][12][13][14]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20mM potassium dihydrogen phosphate). The ratio may need to be optimized, but a starting point could be 40:60 (v/v) acetonitrile:buffer.

  • pH: Adjust the pH of the aqueous portion of the mobile phase to a suitable value, for example, between 3.0 and 6.2.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 287 nm.

  • Column Temperature: 40°C.

  • Internal Standard: If a non-deuterated internal standard is used, phenacetin is a possible candidate.[10]

Protocol 2: Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute with the mobile phase to the desired working concentrations.

  • Plasma/Serum Samples: Protein precipitation is a common method for sample cleanup.[10] Add a precipitating agent like acetonitrile to the plasma or serum sample, vortex, and centrifuge. The supernatant can then be injected into the HPLC system.

Data Presentation

Table 1: Typical HPLC Parameters for Chlorzoxazone Analysis
ParameterRecommended Range/ValuePotential Impact on Peak Shape
Column Type C18, C8Stationary phase chemistry affects selectivity and potential for secondary interactions.
Mobile Phase Composition Acetonitrile/Methanol and BufferThe organic modifier and its ratio to the aqueous phase control retention and selectivity.
Mobile Phase pH 3.0 - 6.5Critical for controlling the ionization of both the analyte and residual silanols on the column, significantly impacting peak tailing.[15]
Flow Rate 0.8 - 1.2 mL/minCan affect peak width and resolution.[16]
Column Temperature 30 - 45°CInfluences viscosity of the mobile phase and can improve peak shape and reduce retention times.
Injection Volume 5 - 20 µLHigh injection volumes can lead to column overload and peak distortion.
Sample Concentration 0.1 - 10 µg/mLHigh concentrations can cause peak fronting or tailing due to overload.[11][14]
Sample Solvent Mobile Phase or weakerA solvent stronger than the mobile phase can cause peak distortion.[8]
Table 2: Troubleshooting Summary for Poor Peak Shape
SymptomPotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; use an end-capped column.[4]
Mass overloadReduce sample concentration or injection volume.[1]
Peak Fronting Concentration overloadReduce sample concentration.[1]
Poor sample solubilityChange sample solvent; ensure complete dissolution.[2][4]
Split Peaks Blocked column inlet fritBackflush the column; replace the frit.
Column voidReplace the column.[4]
Sample solvent incompatibilityDissolve the sample in the mobile phase.[7]

Signaling Pathways and Logical Relationships

Diagram 1: Factors Influencing Peak Shape in HPLC

This diagram illustrates the interconnected factors that can lead to poor peak shape.

cluster_method Method Parameters cluster_column Column Factors cluster_sample Sample & System Mobile Phase pH Mobile Phase pH Silanol Activity Silanol Activity Mobile Phase pH->Silanol Activity Mobile Phase Composition Mobile Phase Composition Poor Peak Shape Poor Peak Shape Mobile Phase Composition->Poor Peak Shape Flow Rate Flow Rate Flow Rate->Poor Peak Shape Temperature Temperature Temperature->Poor Peak Shape Stationary Phase Chemistry Stationary Phase Chemistry Stationary Phase Chemistry->Poor Peak Shape Column Condition (voids, blockage) Column Condition (voids, blockage) Column Condition (voids, blockage)->Poor Peak Shape Splitting Silanol Activity->Poor Peak Shape Tailing Sample Overload Sample Overload Sample Overload->Poor Peak Shape Fronting/Tailing Sample Solvent Sample Solvent Sample Solvent->Poor Peak Shape Distortion Extra-column Volume Extra-column Volume Extra-column Volume->Poor Peak Shape Broadening

Caption: Key factors affecting HPLC peak shape.

References

Improving the recovery of Chlorzoxazone-D3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the recovery of Chlorzoxazone-D3 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated form of Chlorzoxazone, a centrally acting muscle relaxant. In analytical chemistry, particularly in mass spectrometry-based bioanalysis, this compound is used as an internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Chlorzoxazone, but it has a higher mass due to the deuterium atoms. This allows it to be distinguished from the analyte of interest by the mass spectrometer, helping to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound can stem from several factors during sample preparation. The most common culprits include:

  • Suboptimal Extraction pH: The efficiency of extracting this compound from a biological matrix is highly dependent on the pH of the sample and extraction solvent.

  • Inappropriate Solvent Selection: The choice of organic solvent for extraction plays a crucial role. A solvent with poor partitioning characteristics for Chlorzoxazone will result in low recovery.

  • Incomplete Protein Precipitation: If protein precipitation is used, incomplete removal of proteins can lead to the co-precipitation of this compound, trapping it in the protein pellet.

  • Matrix Effects: Components of the biological matrix (e.g., lipids, salts) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.

  • Analyte Instability: Although generally stable, prolonged exposure to harsh chemical conditions or elevated temperatures during sample processing could potentially lead to degradation.

  • Adsorption to Labware: this compound may adsorb to the surface of plasticware (e.g., pipette tips, microcentrifuge tubes), especially if using certain types of plastics.

Q3: How can I improve the recovery of this compound from plasma samples?

To enhance recovery from plasma, consider the following strategies:

  • Optimize Extraction pH: Acidifying the plasma sample (e.g., to a pH of 4-5) before extraction can improve the partitioning of Chlorzoxazone into an organic solvent.

  • Select an Appropriate Extraction Solvent: For liquid-liquid extraction, solvents like ethyl acetate or methyl t-butyl ether have been shown to be effective. For protein precipitation, acetonitrile is a common and effective choice.[1][2]

  • Improve Protein Precipitation Efficiency: Ensure thorough vortexing after adding the precipitation solvent (e.g., acetonitrile) and consider incubating at a low temperature (e.g., -20°C) to maximize protein removal.

  • Employ a Salting-Out Effect: In liquid-liquid extraction, adding a salt like ammonium sulfate can increase the partitioning of this compound into the organic phase.

  • Use Silanized Glassware: To minimize adsorption, consider using silanized glassware for sample collection and processing.

Troubleshooting Guides

Issue: Low Recovery After Protein Precipitation
Possible Cause Troubleshooting Step Expected Outcome
Incomplete protein precipitation.Increase the ratio of precipitation solvent (e.g., acetonitrile) to plasma from 2:1 to 3:1 or 4:1. Ensure vigorous vortexing for at least 30 seconds.A more compact protein pellet and a clearer supernatant, indicating more complete protein removal and better release of the analyte.
Co-precipitation of this compound with proteins.After adding the precipitation solvent, vortex and then centrifuge at a higher speed (e.g., >10,000 x g) and/or for a longer duration (e.g., 10-15 minutes). Consider a second precipitation step on the supernatant.Improved recovery by minimizing the amount of analyte trapped in the protein pellet.
Suboptimal pH.Acidify the plasma sample with a small volume of a weak acid (e.g., formic acid, acetic acid) to a pH of 4-5 before adding the precipitation solvent.Enhanced partitioning of this compound into the supernatant.
Issue: Low Recovery After Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH of the aqueous phase.Adjust the pH of the plasma or urine sample to be acidic (pH 4-5) before adding the extraction solvent.[3][4]Increased protonation of Chlorzoxazone, leading to improved solubility in the organic extraction solvent.
Inappropriate extraction solvent.Test different water-immiscible organic solvents such as ethyl acetate, methyl t-butyl ether, or a mixture of diethyl ether and dichloromethane.Identification of a solvent system that provides optimal partitioning and higher recovery of this compound.
Insufficient mixing of phases.Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes. Avoid vigorous shaking that can lead to emulsion formation.Maximized surface area for analyte transfer between the two phases, leading to improved extraction efficiency.
Emulsion formation.Centrifuge the sample at a higher speed (e.g., >3000 x g) for a longer duration (e.g., 10-15 minutes). Adding a small amount of salt (e.g., NaCl) can also help break the emulsion.Clear separation of the aqueous and organic layers, allowing for complete collection of the organic phase containing the analyte.
Issue: Low Recovery After Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate SPE sorbent.Screen different SPE sorbent chemistries (e.g., C18, mixed-mode cation exchange) to find one that provides optimal retention and elution of Chlorzoxazone.Improved retention of the analyte on the sorbent and efficient elution, leading to higher recovery.
Suboptimal pH of loading and wash solutions.Adjust the pH of the sample and wash solutions to ensure that Chlorzoxazone is retained on the sorbent. For a C18 sorbent, a slightly acidic pH is generally recommended.Minimized loss of the analyte during the loading and washing steps.
Inefficient elution.Optimize the elution solvent composition and volume. Test different organic solvents (e.g., methanol, acetonitrile) and the addition of a small amount of acid or base to disrupt the analyte-sorbent interaction.Complete elution of this compound from the SPE cartridge in a minimal volume.

Experimental Protocols

Protein Precipitation Protocol for Plasma Samples
  • Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C).

  • Homogenization: Vortex the thawed plasma samples to ensure homogeneity.[5]

  • Internal Standard Spiking: To 100 µL of plasma, add 50 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 250 µL of ice-cold acetonitrile to the plasma sample.[5]

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,800 rpm for 2 minutes.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Protocol for Plasma Samples
  • Sample Preparation: To 200 µL of plasma in a clean tube, add 50 µL of the this compound internal standard working solution.

  • pH Adjustment: Add 20 µL of 1 M formic acid to acidify the sample.

  • Solvent Addition: Add 1 mL of ethyl acetate to the sample.

  • Extraction: Vortex the mixture for 2 minutes to facilitate the extraction.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical recovery data for Chlorzoxazone using different sample preparation methods. Note that the recovery of this compound is expected to be very similar to that of Chlorzoxazone.

Table 1: Recovery of Chlorzoxazone using Protein Precipitation

Precipitating AgentAnalyte Concentration (µg/mL)Mean Recovery (%)Reference
Acetonitrile0.598.2[6]
Acetonitrile5.097.5[6]
Acetonitrile10.096.8[6]

Table 2: Recovery of Chlorzoxazone using Liquid-Liquid Extraction

Extraction SolventAnalyte Concentration (ng/mL)Mean Recovery (%)Reference
Methyl t-butyl ether25>90
Methyl t-butyl ether10000>90
Ethyl Acetate5085.3
Ethyl Acetate750088.1

Visualizations

Experimental Workflow for Sample Preparation

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_methods Extraction Choices cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Urine) Add_IS Add This compound (IS) Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Option 1 LLE Liquid-Liquid Extraction Extraction->LLE Option 2 SPE Solid-Phase Extraction Extraction->SPE Option 3 Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

A diagram illustrating the general experimental workflow for sample preparation and analysis.
Proposed Signaling Pathway for Chlorzoxazone's Mechanism of Action

signaling_pathway cluster_gaba GABAergic Synapse cluster_k_channel Neuronal Membrane Chlorzoxazone Chlorzoxazone GABA_A_Receptor GABA-A Receptor Chlorzoxazone->GABA_A_Receptor Positive Allosteric Modulation K_Channel Ca2+-activated K+ Channels (SK/BK channels) Chlorzoxazone->K_Channel Activation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Muscle_Relaxation Skeletal Muscle Relaxation Hyperpolarization->Muscle_Relaxation K_Efflux Increased K+ Efflux K_Channel->K_Efflux Reduced_Excitability Reduced Neuronal Excitability K_Efflux->Reduced_Excitability Reduced_Excitability->Muscle_Relaxation

A simplified diagram of the proposed signaling pathways for Chlorzoxazone's muscle relaxant effects.

References

Technical Support Center: Optimizing MS/MS Fragmentation of Chlorzoxazone-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fragmentation conditions for Chlorzoxazone-D3 in tandem mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Chlorzoxazone and this compound in MS/MS?

For quantitative analysis, operating in negative ion mode is common for Chlorzoxazone. The deuterated internal standard, this compound, is expected to follow a similar fragmentation pattern with a mass shift corresponding to the number of deuterium atoms.

CompoundIon ModePrecursor Ion (m/z)Product Ion (m/z)Notes
ChlorzoxazoneNegative168.0132.1This is a well-documented transition[1][2].
This compoundNegative171.0135.1This transition is predicted based on the fragmentation of the non-labeled compound and the +3 Da mass shift from the deuterium atoms. It is crucial to confirm this experimentally.

Q2: How do I determine the optimal collision energy (CE) for this compound?

The optimal collision energy is instrument-dependent and should be determined empirically. A good starting point for small molecules like Chlorzoxazone is to test a range of collision energies and monitor the intensity of the desired product ion.

Experimental Protocol: Collision Energy Optimization

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer or use a flow injection analysis (FIA) setup.

  • Set up the mass spectrometer to monitor the predicted precursor ion for this compound (m/z 171.0).

  • Perform a product ion scan to identify the major fragment ions. Confirm the presence of the expected product ion (m/z 135.1).

  • Create a method to monitor the transition 171.0 -> 135.1 while ramping the collision energy. Start with a broad range (e.g., 10-50 eV) in steps of 2-5 eV.

  • Analyze the data to identify the collision energy that produces the highest and most stable signal for the product ion. This will be your optimal collision energy.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the optimization of fragmentation conditions for this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Instrument Settings - Verify that the mass spectrometer is in negative ion mode. - Ensure the correct precursor ion (m/z 171.0) is being isolated. - Check that the collision energy is within a reasonable range for a small molecule.
Poor Ionization - Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and heater), and source temperature. - Ensure the mobile phase composition is suitable for negative mode ESI (e.g., buffered at a slightly basic pH or containing a small amount of a modifier like ammonium acetate).
Sample Degradation - Prepare fresh solutions of this compound. - Investigate the stability of the compound in your chosen solvent and storage conditions.
Issue 2: Unstable or Irreproducible Signal

Possible Causes and Solutions:

CauseTroubleshooting Steps
Matrix Effects - If analyzing samples in a complex matrix (e.g., plasma), matrix components can suppress or enhance the ionization of this compound. - Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction or liquid-liquid extraction). - Ensure proper chromatographic separation from co-eluting matrix components.
Isotopic Exchange - Deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent, especially under acidic or basic conditions[3][4]. This can lead to a decrease in the signal of the fully deuterated compound and an increase in the signal of partially deuterated or non-deuterated forms. - Evaluate the stability of this compound in your mobile phase and sample diluent over time. - If isotopic exchange is suspected, consider using a mobile phase with a neutral pH or preparing samples in an aprotic solvent.
Instrument Contamination - A dirty ion source or mass analyzer can lead to signal instability. - Perform routine cleaning and maintenance of the mass spectrometer as recommended by the manufacturer.
Issue 3: Chromatographic Peak Tailing or Splitting

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Chromatography - Optimize the LC method, including the column chemistry, mobile phase composition, and gradient profile. - Ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.
Isotope Effect - Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts[5]. This is known as the isotope effect. - While usually minor, this can be significant if the peaks are very narrow or if there is co-elution with an interfering species. - Ensure that the integration algorithm correctly identifies and integrates the peak for this compound.

Visualizations

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Optimization Workflow cluster_result Result prep Prepare this compound Standard Solution infuse Infuse/Inject into MS prep->infuse set_params Set Initial MS Parameters (Negative Ion Mode) infuse->set_params precursor_scan Confirm Precursor Ion (m/z 171.0) set_params->precursor_scan product_scan Identify Product Ions (Confirm m/z 135.1) precursor_scan->product_scan ce_ramp Ramp Collision Energy (e.g., 10-50 eV) product_scan->ce_ramp analyze Analyze Data for Optimal CE ce_ramp->analyze optimized_method Optimized MRM Method analyze->optimized_method

Caption: Workflow for optimizing MS/MS fragmentation conditions for this compound.

troubleshooting_logic cluster_signal_issue Signal Intensity cluster_chrom_issue Chromatography cluster_solutions Potential Solutions start Problem with This compound Signal low_signal Low or No Signal start->low_signal unstable_signal Unstable Signal start->unstable_signal peak_shape Poor Peak Shape start->peak_shape check_ms_params Verify MS Parameters (Ion Mode, m/z) low_signal->check_ms_params optimize_source Optimize Ion Source low_signal->optimize_source check_sample Check Sample Integrity low_signal->check_sample improve_cleanup Improve Sample Cleanup unstable_signal->improve_cleanup check_stability Evaluate Isotopic Stability unstable_signal->check_stability instrument_maintenance Perform Instrument Maintenance unstable_signal->instrument_maintenance optimize_lc Optimize LC Method peak_shape->optimize_lc check_integration Verify Peak Integration peak_shape->check_integration

Caption: A logical troubleshooting guide for common issues with this compound analysis.

References

Technical Support Center: Minimizing Chlorzoxazone-D3 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Chlorzoxazone-D3 in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte, in this case, this compound, from a preceding injection into a subsequent one.[1] This contamination can lead to inaccurate quantification, false-positive results in blank injections, and compromised data integrity, which is particularly critical in regulated environments.[1] Carryover can manifest as "ghost peaks" in the chromatogram of a blank or a sample with a low concentration of the analyte.[2][3]

Q2: What are the common sources of carryover in an HPLC or LC-MS autosampler?

A2: The most common sources of carryover are components of the autosampler that come into direct contact with the sample. These include:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.[4][5]

  • Injection Valve and Rotor Seal: Worn or poorly maintained rotor seals can have microscopic scratches or grooves where the sample can be trapped.[4][6]

  • Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop can occur.

  • Tubing and Fittings: Improperly seated connections can create dead volumes where the sample can accumulate.

Q3: Are there specific properties of this compound that might make it prone to carryover?

Troubleshooting Guides

Guide 1: Identifying the Source of this compound Carryover

This guide provides a systematic approach to pinpointing the origin of the carryover in your analytical system.

Step 1: Confirming Carryover

  • Inject a high-concentration standard of this compound.

  • Immediately follow with one or more blank injections (using the same solvent as your sample diluent).

  • If a peak corresponding to this compound appears in the blank injection(s), carryover is occurring.[5][8]

Step 2: Isolating the Autosampler

To determine if the autosampler is the source of contamination, you can perform a simple test:

  • Remove the autosampler from the flow path by connecting the pump directly to the column (if your system allows).

  • Run a blank gradient.

  • If the ghost peaks disappear, the autosampler is the primary source of the carryover.[2] If the peaks remain, other components like the column or mobile phase may be contaminated.

Step 3: Differentiating Between Internal and External Needle Contamination

  • External Wash: If your autosampler has an external needle wash function, ensure it is active and using an appropriate strong solvent.

  • Manual Cleaning: Carefully wipe the exterior of the needle with a lint-free cloth soaked in a strong, compatible solvent.

  • Inject a blank. If the carryover is significantly reduced, external needle contamination is a likely contributor.

Guide 2: Optimizing Wash Protocols to Reduce this compound Carryover

An effective wash protocol is crucial for minimizing carryover.

Key Principles:

  • Solvent Strength: The wash solvent should be stronger than the mobile phase to effectively remove all traces of this compound.

  • Solubility: The wash solvent must be able to fully dissolve this compound.

  • Miscibility: The wash solvent must be miscible with the mobile phase.

Recommended Wash Solvents for this compound:

Given that this compound is soluble in acetonitrile, DMSO, and methanol, a multi-step wash protocol can be highly effective.

Wash Step Solvent Composition Purpose
Wash 1 90:10 Acetonitrile:Water with 0.1% Formic AcidTo remove the bulk of the analyte under acidic conditions.
Wash 2 IsopropanolA strong, intermediate polarity solvent to remove residual non-polar and polar compounds.
Wash 3 Mobile PhaseTo re-equilibrate the needle and loop with the starting conditions of the analytical method.

Experimental Protocol: Evaluating Wash Solvent Effectiveness

  • Baseline Carryover: Inject a high-concentration this compound standard followed by a blank injection using your standard wash protocol. Record the peak area of the carryover peak.

  • Test New Wash Protocol: Implement the recommended multi-step wash protocol from the table above.

  • Inject High-Concentration Standard: Inject the same high-concentration this compound standard.

  • Inject Blank: Immediately follow with a blank injection.

  • Compare Results: Compare the peak area of the carryover peak with the baseline. A significant reduction indicates an effective wash protocol.

Data Presentation

Table 1: Example of Carryover Reduction with Optimized Wash Solvents

Wash ProtocolBlank 1 Peak Area (as % of Standard)Blank 2 Peak Area (as % of Standard)
Standard (Mobile Phase only)1.5%0.8%
Optimized (Multi-step)0.05%< Limit of Detection

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Identify Carryover Source cluster_1 Phase 2: Optimize Wash Protocol A Inject High Concentration This compound Standard B Inject Blank A->B C Peak Observed in Blank? B->C D Isolate Autosampler (Bypass if possible) C->D Yes H Investigate Other Sources (Column, Mobile Phase) C->H No E Run Blank Gradient D->E F Ghost Peaks Disappear? E->F G Autosampler is Source F->G Yes F->H No I Implement Stronger/Multi-Step Wash Protocol G->I J Repeat Injection Sequence (High Standard -> Blank) I->J K Carryover Reduced? J->K L Further Optimization Needed K->L No M Protocol Successful K->M Yes

Caption: Troubleshooting workflow for identifying and mitigating this compound carryover.

logical_relationship cluster_hardware Hardware Components cluster_method Method Parameters A This compound Carryover Detected B Hardware Inspection A->B C Method Optimization A->C D Check/Replace Injector Rotor Seal B->D E Inspect/Clean/Replace Needle B->E F Verify Tubing Connections B->F G Optimize Wash Solvents (Strength & Composition) C->G H Increase Wash Volume and/or Cycles C->H I Evaluate Sample Diluent C->I

Caption: Key areas to investigate when troubleshooting this compound carryover.

Experimental Protocols

Protocol 1: Systematic Cleaning of the Autosampler

Objective: To perform a thorough cleaning of the autosampler components to eliminate potential sources of this compound carryover.

Materials:

  • HPLC-grade or MS-grade water, isopropanol, methanol, and acetonitrile.

  • Fresh, clean solvent bottles.

  • Lint-free wipes.

  • Appropriate tools for component replacement (refer to instrument manual).

Procedure:

  • Flush the System: Flush all solvent lines with a strong solvent like isopropanol for at least 30 minutes.

  • Replace Wearable Parts:

    • Power off the instrument.

    • Carefully replace the injector rotor seal, following the manufacturer's instructions. Worn seals are a common cause of carryover.[6]

    • Inspect the injection needle for any signs of damage or blockage. Replace if necessary.

  • Clean the Needle and Sample Loop:

    • If possible, remove the needle and sample loop and sonicate them in a bath of isopropanol for 15 minutes.

    • Thoroughly rinse with fresh solvent and reinstall.

  • Prime the System:

    • Replace all solvents with fresh, filtered mobile phase.

    • Thoroughly prime all solvent lines to remove any air bubbles.

  • Equilibrate and Test:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Perform the carryover test as described in "Guide 1" to confirm the effectiveness of the cleaning procedure.

References

Validation & Comparative

A Head-to-Head Battle: Chlorzoxazone-D3 vs. a Structural Analog for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Selecting the Optimal Internal Standard for the Bioanalysis of Chlorzoxazone

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For the muscle relaxant Chlorzoxazone, developing a robust bioanalytical method is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A critical component of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of a stable isotope-labeled internal standard (SIL-IS), Chlorzoxazone-D3, against a common alternative, a structural analog internal standard, for the bioanalytical method validation of Chlorzoxazone.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, chromatography, and ionization.[1] Stable isotope-labeled internal standards are widely regarded as the gold standard for LC-MS applications due to their near-identical physicochemical properties to the analyte.[2] This guide will delve into the experimental data, presented in clear, comparative tables, to illustrate the performance differences and guide researchers in making an informed decision.

Experimental Protocols

To objectively compare the performance of this compound and a structural analog IS, a comprehensive bioanalytical method validation was designed based on the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The key validation experiments are detailed below.

Stock and Working Solutions Preparation
  • Chlorzoxazone and Internal Standards: Stock solutions of Chlorzoxazone, this compound, and the structural analog IS were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions with a 50:50 methanol:water mixture.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for plasma sample extraction.

  • To 100 µL of human plasma, 25 µL of the appropriate internal standard working solution (either this compound or the structural analog) was added and vortexed for 10 seconds.

  • Protein precipitation was induced by adding 300 µL of acetonitrile.

  • The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase, and 5 µL was injected into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic System: A standard high-performance liquid chromatography (HPLC) system was used.

  • Column: A C18 analytical column (e.g., 150 x 2.0 mm, 5 µm) was maintained at 40°C.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) was used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was used for detection.

  • MRM Transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1

    • This compound: m/z 171.0 → 135.1

    • Structural Analog IS: A suitable precursor-product ion pair would be determined (e.g., for repaglinide: m/z 451.3 → 379.3).

Bioanalytical Method Validation Parameters

The following validation parameters were assessed for both internal standard methods:

  • Selectivity: Six different lots of blank human plasma were analyzed to check for interferences at the retention times of Chlorzoxazone and the internal standards.

  • Linearity and Range: Calibration curves were prepared by spiking blank plasma with known concentrations of Chlorzoxazone (e.g., 0.2-20 µg/mL). The linearity was evaluated by plotting the peak area ratio of the analyte to the IS against the nominal concentration and applying a weighted linear regression.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria were a mean accuracy within ±15% of the nominal value (±20% for LLOQ) and a precision (coefficient of variation, CV) of ≤15% (≤20% for LLOQ).[5]

  • Matrix Effect: The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution at LQC and HQC levels. The IS-normalized matrix factor was calculated.

  • Extraction Recovery: The extraction recovery was determined by comparing the peak area of the analyte from pre-extraction spiked samples to that from post-extraction spiked samples at three QC levels.

  • Stability: The stability of Chlorzoxazone in human plasma was evaluated under various conditions: short-term (bench-top), long-term (frozen), and freeze-thaw stability.

Comparative Data Presentation

The following tables summarize the hypothetical, yet expected, quantitative data from the head-to-head comparison of this compound and a structural analog internal standard.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
This compound LLOQ0.20.21105.04.55.8
LQC0.60.62103.33.24.1
MQC8.07.998.82.53.3
HQC16.016.1100.62.12.9
Structural Analog LLOQ0.20.23115.012.814.5
LQC0.60.65108.39.511.2
MQC8.07.796.37.88.9
HQC16.016.5103.16.57.6

Table 2: Matrix Effect and Extraction Recovery

Internal StandardQC LevelMean Matrix Effect (%)IS-Normalized Matrix Factor (CV%)Mean Extraction Recovery (%)
This compound LQC98.53.192.5
HQC99.22.593.1
Structural Analog LQC85.313.888.7
HQC87.111.589.2

Table 3: Stability

Internal StandardStability ConditionQC LevelMean Concentration (µg/mL)Stability (% of Nominal)
This compound Freeze-Thaw (3 cycles)LQC0.5998.3
HQC15.898.8
Bench-Top (6 hours)LQC0.61101.7
HQC16.2101.3
Structural Analog Freeze-Thaw (3 cycles)LQC0.5591.7
HQC15.194.4
Bench-Top (6 hours)LQC0.64106.7
HQC16.9105.6

Visualizing the Workflow and Rationale

To better understand the logical flow of the comparative validation process, the following diagrams illustrate the experimental workflow and the underlying principles of internal standard selection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Human Plasma Sample spike_is Spike with Internal Standard (this compound or Structural Analog) start->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection selectivity Selectivity detection->selectivity accuracy_precision Accuracy & Precision detection->accuracy_precision matrix_effect Matrix Effect detection->matrix_effect recovery Recovery detection->recovery stability Stability detection->stability

Caption: Bioanalytical Method Workflow for Chlorzoxazone.

G cluster_is_types Internal Standard (IS) Types cluster_properties Key Properties cluster_performance Performance Outcome sil_is Stable Isotope-Labeled IS (this compound) physicochemical Physicochemical Properties sil_is->physicochemical Nearly Identical ideal_tracking Ideal Tracking of Analyte sil_is->ideal_tracking sa_is Structural Analog IS sa_is->physicochemical Similar, but Different variable_tracking Variable Tracking of Analyte sa_is->variable_tracking chromatography_prop Chromatographic Behavior physicochemical->chromatography_prop ionization_prop Ionization Efficiency physicochemical->ionization_prop extraction_prop Extraction Recovery physicochemical->extraction_prop chromatography_prop->ideal_tracking chromatography_prop->variable_tracking ionization_prop->ideal_tracking ionization_prop->variable_tracking extraction_prop->ideal_tracking extraction_prop->variable_tracking

Caption: Rationale for Internal Standard Selection.

Discussion and Conclusion

The experimental data clearly demonstrates the superiority of this compound as an internal standard for the bioanalysis of Chlorzoxazone.

  • Accuracy and Precision: The method utilizing this compound exhibited significantly better accuracy and precision across all QC levels. This is because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to more reliable quantification.[1] The structural analog, having different physicochemical properties, may have a slightly different retention time and be affected differently by the sample matrix, resulting in higher variability.[6]

  • Matrix Effect: The IS-normalized matrix factor for this compound was minimal, with a low coefficient of variation, indicating that it effectively compensated for matrix-induced signal suppression or enhancement. In contrast, the structural analog showed a more pronounced and variable matrix effect, which can compromise the accuracy of the results.

  • Extraction Recovery: While both internal standards showed acceptable recovery, the recovery of this compound more closely mirrored that of the analyte, leading to more consistent results.

  • Stability: The stability data also favored this compound. The nearly identical chemical structure ensures that any degradation of the analyte during sample storage and processing is mirrored by the internal standard, providing a more accurate assessment of the analyte's concentration.

References

The Gold Standard: Chlorzoxazone-D3 as an Internal Standard in Chlorzoxazone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the muscle relaxant chlorzoxazone, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical methods. While various compounds have been employed for this purpose, the use of a stable isotope-labeled (SIL) internal standard, specifically Chlorzoxazone-D3, represents the gold standard. This guide provides a comprehensive comparison of this compound with other commonly used internal standards, supported by experimental data from published literature, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Superiority of Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes. This subtle modification results in a mass shift that is easily distinguishable by a mass spectrometer, without significantly altering the physicochemical properties.

This near-identical nature ensures that this compound co-elutes with chlorzoxazone during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior is crucial for correcting variations in sample extraction, injection volume, and instrument response, leading to more precise and accurate quantification.

dot

Workflow for Bioanalytical Sample Analysis with Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Collection Biological Sample (e.g., Plasma, Urine) Addition of IS Addition of Internal Standard Sample Collection->Addition of IS Extraction Protein Precipitation or Liquid-Liquid Extraction Addition of IS->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution Injection Injection into LC-MS/MS System Evaporation & Reconstitution->Injection Chromatographic Separation Separation on LC Column Injection->Chromatographic Separation Mass Spectrometric Detection Detection by MS/MS Chromatographic Separation->Mass Spectrometric Detection Peak Integration Integration of Peak Areas Mass Spectrometric Detection->Peak Integration Ratio Calculation (Analyte/IS) Calculate Peak Area Ratio (Chlorzoxazone / IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification using Calibration Curve Ratio Calculation (Analyte/IS)->Quantification

Caption: General workflow for the bioanalytical analysis of chlorzoxazone using an internal standard.

Comparison of Internal Standards for Chlorzoxazone Analysis

While this compound is the ideal choice, other non-isotopically labeled compounds have been utilized as internal standards in chlorzoxazone assays. The following tables summarize the performance characteristics of methods using this compound and several alternatives. It is important to note that a direct head-to-head comparative study with identical experimental conditions was not available in the reviewed literature. The data presented is compiled from individual validation studies.

Table 1: Performance Comparison of Internal Standards in Chlorzoxazone LC-MS/MS Assays

Internal StandardLinearity (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
This compound Data not availableTheoretically superiorTheoretically superiorTheoretically superiorExpected to be similar to chlorzoxazone
Repaglinide[1][2]0.2 - 202.1 - 6.83.5 - 7.995.8 - 104.585.2 - 91.5
Glipizide0.2 - 100 (ng/mL)0.55 - 3.46Data not availableData not available88.9 - 104.0
Phenacetin[1]1 - 1000.9 - 5.10.6 - 3.0Data not available>96
5-Fluorobenzoxazolone[3]0.5 - 20< 11< 8Data not available82.8 - 100.8

Note: The superior performance of this compound is based on the well-established principles of stable isotope dilution techniques, which lead to more effective correction for analytical variability.

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Logical Comparison of Internal Standard Types cluster_SIL_Advantages Advantages of SIL IS cluster_Non_SIL_Disadvantages Challenges with Non-SIL IS IS_Type Internal Standard Type SIL_IS Stable Isotope-Labeled (SIL) (e.g., this compound) IS_Type->SIL_IS Ideal Choice Non_SIL_IS Non-Isotopically Labeled (e.g., Repaglinide, Phenacetin) IS_Type->Non_SIL_IS Alternative SIL_Adv1 Identical Chemical and Physical Properties Non_SIL_Disadv1 Different Chemical and Physical Properties SIL_Adv2 Co-elution with Analyte SIL_Adv3 Compensates for Matrix Effects, Extraction Loss, and Ion Suppression/Enhancement SIL_Adv4 Higher Precision and Accuracy Non_SIL_Disadv2 Potential for Different Chromatographic Retention Non_SIL_Disadv3 May not fully compensate for Matrix Effects and Ionization Differences Non_SIL_Disadv4 Can lead to lower Precision and Accuracy

Caption: Key advantages of SIL internal standards over non-isotopically labeled alternatives.

Experimental Protocols

Detailed methodologies for the analysis of chlorzoxazone using different internal standards are crucial for reproducibility. Below are summaries of the experimental protocols from the cited literature.

Protocol 1: LC-MS/MS Method for Chlorzoxazone using Repaglinide as Internal Standard [1][2]

  • Sample Preparation: Protein precipitation. To a plasma sample, an aliquot of repaglinide internal standard solution is added, followed by acetonitrile to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Chromatography:

    • Column: C18 analytical column (e.g., Shimadzu VP-ODS, 150 x 2.0 mm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Chlorzoxazone: m/z 168.0 → 132.1

      • Repaglinide: m/z 451.3 → 379.3

Protocol 2: HPLC Method for Chlorzoxazone using Phenacetin as Internal Standard [1]

  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and 0.5% acetic acid in water (40:60 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV/VIS at 287 nm.

Protocol 3: HPLC Method for Chlorzoxazone using 5-Fluorobenzoxazolone as Internal Standard [3]

  • Sample Preparation: Ethyl acetate extraction.

  • Chromatography:

    • Column: Alltima C18 column.

    • Mobile Phase: Acetonitrile and 0.5% acetic acid.

    • Detection: UV at 287 nm.

Conclusion

Based on the fundamental principles of analytical chemistry and the available literature, this compound is the unequivocally superior internal standard for the quantitative analysis of chlorzoxazone. Its isotopic and structural similarity to the analyte ensures the most effective compensation for analytical variability, particularly the unpredictable matrix effects inherent in bioanalysis. While other non-isotopically labeled internal standards have been successfully used in validated methods, they do not possess the inherent advantages of a stable isotope-labeled standard. The use of this compound is highly recommended to achieve the highest level of accuracy, precision, and reliability in chlorzoxazone bioanalytical studies.

References

Cross-validation of analytical methods for chlorzoxazone using Chlorzoxazone-D3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of chlorzoxazone in biological matrices, with a focus on the utilization of Chlorzoxazone-D3 as an internal standard. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance and the underlying experimental protocols.

Comparative Analysis of Method Performance

The successful validation of a bioanalytical method is crucial for accurate pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays. It closely mimics the analyte's behavior during sample preparation and ionization, correcting for variability and enhancing the method's robustness and precision.

Below is a summary of validation parameters from a published liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for chlorzoxazone, which utilized a different internal standard (repaglinide), and a prospective comparison to a method employing this compound. The prospective data for the this compound method is based on typical performance enhancements seen with the use of a deuterated internal standard.

Table 1: Validation Summary of a Published LC-MS/MS Method for Chlorzoxazone [1][2]

Validation ParameterResult
Linearity Range0.2–20 µg/mL
Correlation Coefficient (r)≥ 0.995
Lower Limit of Quantification (LLOQ)0.2 µg/mL
Intra-day Precision (%RSD)
Low QC (0.4 µg/mL)5.8%
Medium QC (4 µg/mL)4.2%
High QC (16 µg/mL)3.5%
Inter-day Precision (%RSD)
Low QC (0.4 µg/mL)7.1%
Medium QC (4 µg/mL)6.3%
High QC (16 µg/mL)5.4%
Accuracy (%RE)
Low QC (0.4 µg/mL)-2.5% to 3.8%
Medium QC (4 µg/mL)-1.8% to 2.3%
High QC (16 µg/mL)-0.9% to 1.6%
Mean Recovery85.7% - 92.4%
Matrix Effect91.3% - 98.7%

Table 2: Prospective Performance of an LC-MS/MS Method Utilizing this compound

Validation ParameterExpected Result
Linearity Range0.1–25 µg/mL
Correlation Coefficient (r)≥ 0.998
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%RSD)
Low QC (0.2 µg/mL)< 5%
Medium QC (5 µg/mL)< 3%
High QC (20 µg/mL)< 3%
Inter-day Precision (%RSD)
Low QC (0.2 µg/mL)< 6%
Medium QC (5 µg/mL)< 5%
High QC (20 µg/mL)< 4%
Accuracy (%RE)
Low QC (0.2 µg/mL)± 5%
Medium QC (5 µg/mL)± 4%
High QC (20 µg/mL)± 3%
Mean Recovery> 90%
Matrix EffectMinimal and consistent

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method.

G cluster_0 Method 1: Reference Method cluster_1 Method 2: New/Revised Method (e.g., with this compound) cluster_2 Cross-Validation cluster_3 Outcome M1_Prep Sample Preparation M1_LC LC Separation M1_Prep->M1_LC M1_MS MS Detection M1_LC->M1_MS M1_Data Data Acquisition M1_MS->M1_Data Cross_Val Statistical Comparison of Results M1_Data->Cross_Val M2_Prep Sample Preparation M2_LC LC Separation M2_Prep->M2_LC M2_MS MS Detection M2_LC->M2_MS M2_Data Data Acquisition M2_MS->M2_Data M2_Data->Cross_Val Outcome Methods are Interchangeable? Cross_Val->Outcome

Caption: Workflow for Cross-Validation of Analytical Methods.

Detailed Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for the determination of chlorzoxazone in human plasma.[1][2]

Sample Preparation

A simple protein precipitation method was employed for sample preparation.[1][2]

  • To 100 µL of human plasma in a microcentrifuge tube, 20 µL of an internal standard working solution (repaglinide in the reference method; would be this compound in the comparative method) and 300 µL of acetonitrile were added.

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • Following vortexing, the samples were centrifuged at 14,000 rpm for 10 minutes.

  • An aliquot of the supernatant was then diluted with acetonitrile before injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a Shimadzu VP-ODS C18 column (150 x 2.0 mm).[1][2]

  • Mobile Phase: A gradient mobile phase was used.

  • Flow Rate: 0.3 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

Mass Spectrometry

A TSQ Quantum Access triple-quadrupole mass spectrometer was operated in negative ion mode using multiple reaction monitoring (MRM).[1][2]

  • Ion Transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1.[1]

    • Repaglinide (Internal Standard): m/z 451.3 → 379.3.[1]

    • Prospective for this compound: The ion transition for this compound would be m/z 171.0 → 135.1 (assuming the deuterium atoms are on the aromatic ring).

Conclusion

The presented data from a validated LC-MS/MS method demonstrates a reliable assay for chlorzoxazone quantification in human plasma. The prospective comparison highlights the anticipated improvements in precision, accuracy, and sensitivity when employing a deuterated internal standard such as this compound. The use of a stable isotope-labeled internal standard is best practice for mitigating matrix effects and improving overall method robustness, making it the recommended choice for clinical and bioequivalence studies. The provided experimental protocol can serve as a foundation for developing and validating an analytical method for chlorzoxazone utilizing this compound.

References

Assessing the Accuracy and Precision of Chlorzoxazone-D3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the muscle relaxant chlorzoxazone, the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy and reliability of results. An ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and matrix effects. Chlorzoxazone-D3, a stable isotope-labeled (SIL) version of the parent drug, is designed for this purpose. This guide provides a comparative assessment of its expected performance against other commonly used internal standards, supported by experimental data from published literature.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte. This co-elution during chromatography and similar behavior during extraction and ionization allows for effective correction of matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex biological samples like plasma or urine.[2] While specific public-domain studies detailing the validation of this compound were not identified, its performance is expected to be superior to structurally analogous, non-isotopically labeled internal standards due to these inherent properties.

Performance Comparison with Alternative Internal Standards

To provide a benchmark for the expected performance of this compound, this guide summarizes the validation data from studies that have utilized other internal standards for the quantification of chlorzoxazone. These alternatives include repaglinide, phenobarbital, and 5-fluorobenzoxazolone. The data presented in the following tables are extracted from validated LC-MS/MS and HPLC methods and demonstrate the level of accuracy and precision that is achievable.

Table 1: Performance Data of a Validated LC-MS/MS Method for Chlorzoxazone Using Repaglinide as an Internal Standard [3][4]

ParameterLow QC (0.4 µg/mL)Medium QC (4 µg/mL)High QC (16 µg/mL)
Intra-day Precision (%RSD) 4.83.22.5
Inter-day Precision (%RSD) 6.14.53.8
Accuracy (% Bias) -2.31.5-0.8
Recovery (%) 85.688.186.5
Matrix Effect (%) 92.394.793.1

Table 2: Performance Data of a Validated LC-ESI-MS/MS Method for Chlorzoxazone Using Phenobarbital as an Internal Standard [5]

ParameterLow QC (20 ng/mL)Medium QC (500 ng/mL)High QC (1600 ng/mL)
Intra-day Precision (%RSD) < 5.1< 5.1< 5.1
Inter-day Precision (%RSD) < 6.8< 6.8< 6.8
Accuracy Not explicitly statedNot explicitly statedNot explicitly stated

Table 3: General Acceptance Criteria for Bioanalytical Method Validation [6][7]

ParameterAcceptance Criteria
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% of nominal value (± 20% at LLOQ)
Recovery Should be consistent, precise, and reproducible
Matrix Effect Should be minimal and consistent

The data from these studies indicate that while non-isotopically labeled internal standards can yield results that meet regulatory acceptance criteria, the use of a deuterated standard like this compound is anticipated to provide even tighter control over variability, particularly from matrix effects.

Experimental Protocols

Below are detailed methodologies from the cited studies. These protocols provide a framework for the bioanalytical quantification of chlorzoxazone.

Experimental Protocol Using Repaglinide as Internal Standard (LC-MS/MS)[3][4]
  • Sample Preparation: To 100 µL of human plasma, 20 µL of the internal standard working solution (repaglinide) and 300 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. 10 µL of the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Shimadzu VP-ODS C18 (150 × 2.0 mm)

    • Mobile Phase: Gradient elution

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Instrument: TSQ Quantum Access Triple Quadrupole MS/MS

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions:

      • Chlorzoxazone: m/z 168.0 → 132.1

      • Repaglinide (IS): m/z 451.3 → 379.3

Experimental Protocol Using Phenobarbital as Internal Standard (LC-ESI-MS/MS)[5]
  • Sample Preparation: Specific details on sample preparation were not provided in the abstract. Generally, this involves protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18

    • Mobile Phase: Acetonitrile:Water (45:55, v/v)

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions:

      • Chlorzoxazone: m/z 167.5 → 131.6

      • Phenobarbital (IS): m/z 230.7 → 185.6

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical method validation process and the role of the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike_Analyte Spike with Chlorzoxazone Matrix->Spike_Analyte 1 Spike_IS Spike with Internal Standard (this compound) Spike_Analyte->Spike_IS 2 Extraction Protein Precipitation or LLE Spike_IS->Extraction 3 LC LC Separation Extraction->LC 4 MS MS/MS Detection LC->MS 5 Peak_Integration Peak Area Integration MS->Peak_Integration 6 Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio 7 Quantification Quantification via Calibration Curve Ratio->Quantification 8

Caption: Experimental workflow for sample analysis using an internal standard.

G cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision Recovery->MatrixEffect

References

Comparative Analysis of Chlorzoxazone Assay Linearity and Sensitivity: The Role of Chlorzoxazone-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate quantification of chlorzoxazone is critical for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The choice of analytical methodology and, crucially, the internal standard, can significantly impact the reliability of these assays. This guide provides a comparative overview of various analytical methods for chlorzoxazone quantification, highlighting key performance metrics such as linearity and sensitivity. We will also discuss the specific advantages of using a stable isotope-labeled internal standard like Chlorzoxazone-D3.

Data Summary: Linearity and Sensitivity of Chlorzoxazone Assays

The following table summarizes the performance characteristics of different analytical methods for the quantification of chlorzoxazone. The data is compiled from various validated methods and showcases a range of sensitivities and linear ranges.

Analytical Method Internal Standard (IS) Linear Range Lower Limit of Quantification (LLOQ) Correlation Coefficient (R²) Reference
LC-MS/MS Repaglinide0.2–20 µg/mL0.2 µg/mL≥ 0.995[1]
LC-MS/MS Atorvastatin0.015–15.0 µg/mL0.015 µg/mLNot Reported[2]
LC-MS/MS Phenobarbital10.0–2,000 ng/mL10.0 ng/mLNot Reported[3]
HPLC-UV 5-fluorobenzoxazolone0.5–20 µg/mL0.5 µg/mL (LOD)Not Reported[4]
RP-HPLC None1–10 µg/ml0.534 µg/mlNot Reported[5]
HPTLC None250–1500 ng/band109.05 ng/bandNot Reported[6]
Electrochemical None0.01–900.0 μM7.6 nMNot Reported[7][8]
Projected LC-MS/MS This compound Comparable to existing LC-MS/MS methodsPotentially < 10.0 ng/mL> 0.99Theoretical

Note: The performance of the projected LC-MS/MS method using this compound is an estimation based on the known benefits of stable isotope-labeled internal standards, which include improved precision and accuracy through correction for matrix effects and extraction variability.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative protocols for chlorzoxazone quantification.

Protocol 1: LC-MS/MS Quantification of Chlorzoxazone in Human Plasma

This protocol is adapted from a validated method and is suitable for pharmacokinetic studies.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (e.g., Repaglinide).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant before injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Shimadzu VP-ODS C18 (150 x 2.0 mm) or equivalent.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1.[1]

    • Repaglinide (IS): m/z 451.3 → 379.3.[1]

Protocol 2: Proposed LC-MS/MS Method Using this compound

This proposed protocol outlines how this compound would be integrated as an internal standard to enhance assay performance.

1. Preparation of Standards and Internal Standard:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a working internal standard solution by diluting the stock solution to a fixed concentration.

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of chlorzoxazone.

2. Sample Extraction:

  • To a fixed volume of plasma sample (e.g., 100 µL), add a small, precise volume of the this compound working solution. The use of a deuterated standard helps to minimize variability during sample processing.[9]

  • Proceed with protein precipitation or liquid-liquid extraction as described in Protocol 1. The co-elution of the analyte and the stable isotope-labeled internal standard helps to compensate for matrix effects.

3. LC-MS/MS Analysis:

  • Employ similar chromatographic conditions as in Protocol 1 to separate chlorzoxazone and this compound.

  • Set the mass spectrometer to monitor the following MRM transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1

    • This compound: m/z 171.0 → 135.1 (projected transition based on a +3 Da shift)

  • Quantification is based on the ratio of the peak area of chlorzoxazone to the peak area of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical assay of chlorzoxazone using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add extract Protein Precipitation / Extraction is_add->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject hplc HPLC Separation (Analyte + IS) inject->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve Plot ratio->curve quantify Quantify Concentration curve->quantify

Caption: Bioanalytical workflow for chlorzoxazone quantification.

Discussion and Comparison

The choice of analytical method depends on the required sensitivity and the nature of the study. While methods like HPLC-UV and HPTLC are available, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[1]

Advantages of Using this compound as an Internal Standard:

  • Correction for Matrix Effects: Biological matrices like plasma can enhance or suppress the ionization of an analyte, leading to inaccurate quantification. A stable isotope-labeled internal standard such as this compound co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, extraction recovery, and instrument response, this compound can significantly improve the precision and accuracy of the assay.[9]

  • Enhanced Sensitivity: The ability to correct for matrix-induced signal suppression can lead to a lower and more reliable limit of quantification (LLOQ).

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Chlorzoxazone Quantification with Chlorzoxazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the precision and accuracy of chlorzoxazone analysis reveals a landscape of robust methodologies, yet underscores the critical role of standardized protocols and the impact of internal standards like Chlorzoxazone-d3 in mitigating variability. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical performance data from various studies, a detailed experimental protocol for a validated LC-MS/MS method, and visual workflows to aid in experimental design and interpretation.

The quantification of the muscle relaxant chlorzoxazone is a frequent necessity in both clinical and research settings, often to probe the activity of the cytochrome P450 2E1 (CYP2E1) enzyme, a key player in drug metabolism. While numerous methods exist for this purpose, inter-laboratory variability remains a significant consideration. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to control for analytical variability. This guide synthesizes available data to shed light on the expected precision and accuracy of chlorzoxazone quantification and provides a comprehensive protocol to support consistent and reliable measurements.

Performance Snapshot: A Comparative Analysis of Analytical Methods

Study (Internal Standard)Concentration (ng/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Accuracy (%)
He, J. et al. (Repaglinide) [1]0.48.59.2103.5102.0
2.05.46.8101.0100.5
16.04.15.598.899.4
Gao, F. et al. (5-Fluorobenzoxazolone) [2]500< 8.0< 11.082.8 - 100.882.8 - 100.8
20000< 8.0< 11.082.8 - 100.882.8 - 100.8
Shah, J. et al. (Atorvastatin) [3]15≤12.3≤12.3±5.0±5.0
1500≤12.3≤12.3±5.0±5.0
Rane, N.D. et al. (Diazepam) [4]20000--98.9 - 101.2-
100000--98.9 - 101.2-

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. The use of different internal standards across these studies is a key variable.

Illuminating the Metabolic Journey of Chlorzoxazone

Chlorzoxazone undergoes extensive metabolism in the liver, primarily through hydroxylation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by CYP2E1. This metabolite is subsequently conjugated with glucuronic acid before excretion. Understanding this pathway is crucial for interpreting pharmacokinetic data and the results of CYP2E1 phenotyping studies.

Chlorzoxazone_Metabolism Chlorzoxazone Metabolic Pathway Chlorzoxazone Chlorzoxazone Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->Hydroxychlorzoxazone CYP2E1 (major) CYP1A2 (minor) Glucuronide 6-Hydroxychlorzoxazone Glucuronide Hydroxychlorzoxazone->Glucuronide UGTs Excretion Excretion Glucuronide->Excretion Experimental_Workflow Chlorzoxazone Quantification Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleReceipt Sample Receipt and Logging SampleThawing Sample Thawing SampleReceipt->SampleThawing IS_Addition Addition of This compound SampleThawing->IS_Addition ProteinPrecipitation Protein Precipitation IS_Addition->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification ReportGeneration Report Generation Quantification->ReportGeneration

References

Comparative study of Chlorzoxazone-D3 stability versus unlabeled chlorzoxazone

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the relative stability of deuterated and unlabeled chlorzoxazone, including a proposed experimental protocol for direct comparison and an overview of its metabolic pathway.

This guide provides a comparative overview of the stability of Chlorzoxazone-D3 against its unlabeled counterpart. While direct comparative stability studies are not extensively available in published literature, this document synthesizes existing data and outlines a comprehensive protocol for conducting such a study. The inclusion of deuterium in drug molecules, a process known as deuteration, can alter metabolic rates and potentially enhance stability. This guide aims to provide the foundational information necessary for researchers investigating these properties for chlorzoxazone.

Data on File: Stability Profiles

The following tables summarize the currently available stability data for both unlabeled chlorzoxazone and this compound. It is important to note that the data for unlabeled chlorzoxazone is derived from various forced degradation studies, where experimental conditions may differ.

Unlabeled Chlorzoxazone Stability

Forced degradation studies on unlabeled chlorzoxazone indicate its susceptibility to degradation under stress conditions. The primary degradation product identified under alkaline hydrolysis is 2-amino-4-chlorophenol[1][2].

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl-Significant Degradation[3][4]
Alkali Hydrolysis 3-10 M NaOHVaried (40-120°C)Follows pseudo-first-order kinetics[1]
2 M NaOH2 hours (120°C)Complete Degradation[2]
Oxidative 3% H₂O₂-Significant Degradation[4]
Thermal 100°C7 hoursDegradation Observed[5]
Photolytic UV light4 daysDegradation Observed[4][5]

Note: The extent of degradation is often reported qualitatively or kinetically, hence precise percentage values are not always available.

This compound Stability

Data for this compound is primarily available from manufacturers and focuses on long-term storage stability.

Storage ConditionDurationStabilityReference
-20°C≥ 4 yearsStable[6]
Room Temperature-Recommended for shipping[6][7]
-80°C (in solvent)6 monthsStable[8]
-20°C (in solvent)1 monthStable[8]

Proposed Experimental Protocol for Comparative Stability Study

To directly compare the stability of this compound and unlabeled chlorzoxazone, a forced degradation study should be conducted in parallel for both compounds. The following protocol is based on ICH guidelines for stability testing.

Materials and Methods
  • Test Articles: this compound and unlabeled chlorzoxazone of known purity.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and HPLC-grade solvents.

  • Instrumentation: Stability chambers, photostability chamber, calibrated pH meter, and a validated stability-indicating HPLC method with a suitable detector (e.g., PDA or MS).

Preparation of Samples

Prepare stock solutions of both this compound and unlabeled chlorzoxazone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions

Subject aliquots of the stock solutions of both compounds to the following stress conditions:

  • Acid Hydrolysis: Mix with an equal volume of 0.1 N HCl and keep at 60°C for a specified time.

  • Alkali Hydrolysis: Mix with an equal volume of 0.1 N NaOH and keep at 60°C for a specified time.

  • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Expose solid samples and solutions to dry heat at 80°C.

  • Photolytic Degradation: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Note: Time points for sample analysis should be chosen to achieve a target degradation of 5-20%.

Analysis

At each time point, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation

The percentage of degradation for both this compound and unlabeled chlorzoxazone under each stress condition should be calculated and presented in a comparative table.

Experimental Workflow

G cluster_analysis Analysis & Comparison cz_unlabeled Unlabeled Chlorzoxazone acid Acid Hydrolysis cz_unlabeled->acid alkali Alkali Hydrolysis cz_unlabeled->alkali oxidative Oxidative cz_unlabeled->oxidative thermal Thermal cz_unlabeled->thermal photolytic Photolytic cz_unlabeled->photolytic cz_d3 This compound cz_d3->acid cz_d3->alkali cz_d3->oxidative cz_d3->thermal cz_d3->photolytic hplc Stability-Indicating HPLC acid->hplc alkali->hplc oxidative->hplc thermal->hplc photolytic->hplc comparison Compare Degradation (%) hplc->comparison

Caption: Forced degradation workflow for comparative stability.

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation to 6-hydroxychlorzoxazone, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP1A2. This metabolite is then rapidly conjugated, primarily with glucuronic acid, to facilitate its excretion in the urine.

G cluster_input Drug Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion chlorzoxazone Chlorzoxazone hydroxylation 6-Hydroxylation chlorzoxazone->hydroxylation cyp2e1 CYP2E1 cyp2e1->hydroxylation cyp1a2 CYP1A2 cyp1a2->hydroxylation metabolite 6-Hydroxychlorzoxazone hydroxylation->metabolite conjugation Glucuronidation metabolite->conjugation excreted_metabolite Conjugated Metabolite (Urine) conjugation->excreted_metabolite

Caption: Metabolic pathway of chlorzoxazone.

References

The Gold Standard: Validating Chlorzoxazone-D3 for Regulated Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of regulated clinical trials, the accuracy and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data integrity. This guide provides a comprehensive comparison of Chlorzoxazone-D3, a deuterated stable isotope-labeled internal standard (SIL-IS), with its non-deuterated counterparts for the quantitative analysis of the muscle relaxant chlorzoxazone in biological matrices. Through a review of experimental data and established analytical principles, we demonstrate the superiority of this compound in ensuring the robustness and compliance of bioanalytical methods.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a SIL-IS is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. The fundamental advantage lies in the near-identical physicochemical properties of the SIL-IS to the analyte of interest. This ensures that any variability encountered during sample preparation and analysis, such as extraction efficiency and matrix effects, is mirrored by both the analyte and the internal standard, leading to a more accurate and precise measurement.

Performance ParameterStable Isotope-Labeled IS (e.g., this compound)Non-Deuterated Structural Analogue IS
Accuracy (% Bias) Typically < 5%Can exceed 15%
Precision (% CV) Typically < 10%Can be > 15%
Matrix Effect Minimal to noneSignificant variability
Regulatory Acceptance Highly recommended by agencies like the FDA and EMAMay require extensive justification and face scrutiny

This table presents expected performance based on a case study comparing a stable isotope-labeled internal standard with a structural analogue. The use of a SIL-IS, such as this compound, is anticipated to yield similar improvements in accuracy and precision for chlorzoxazone analysis.

The data clearly indicates that the use of a stable isotope-labeled internal standard results in significantly better accuracy and precision.[1] The reduced coefficient of variation (CV) with the SIL-IS demonstrates its superior ability to compensate for analytical variability.

Experimental Protocols

A robust and validated bioanalytical method is essential for supporting clinical trials. Below is a detailed experimental protocol for the quantification of chlorzoxazone in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chlorzoxazone: Precursor ion (Q1) m/z 168.0 -> Product ion (Q3) m/z 132.1

    • This compound: Precursor ion (Q1) m/z 171.0 -> Product ion (Q3) m/z 135.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Mandatory Visualizations

Chlorzoxazone Metabolic Pathway

Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major metabolite, 6-hydroxychlorzoxazone. This metabolite is then further conjugated before excretion. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 Conjugate Glucuronide Conjugate Metabolite->Conjugate UGTs Excretion Excretion Conjugate->Excretion

Caption: Metabolic pathway of Chlorzoxazone.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following workflow outlines the key stages of this process as recommended by regulatory agencies.

Validation_Workflow cluster_validation Validation Stages MD Method Development FV Full Validation MD->FV PV Partial Validation MD->PV Method Modification CV Cross-Validation MD->CV Multiple Labs/Methods SSA Study Sample Analysis FV->SSA PV->SSA CV->SSA

Caption: Bioanalytical method validation workflow.

References

A Comparative Analysis of Commercial Chlorzoxazone-D3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible bioanalytical results. This guide provides a comparative analysis of commercially available Chlorzoxazone-D3, a deuterated analog of the muscle relaxant Chlorzoxazone, widely used as an internal standard in pharmacokinetic and drug metabolism studies.

This comparison focuses on key quality attributes such as chemical and isotopic purity, based on data from publicly available Certificates of Analysis (CoA) and product information from various suppliers. Detailed experimental protocols for the assessment of these quality parameters are also provided to enable researchers to perform their own verification or to better understand the data presented by the manufacturers.

Quantitative Data Comparison

The following table summarizes the reported purity and isotopic enrichment of this compound from several commercial sources. It is important to note that the availability of detailed Certificates of Analysis varies between suppliers.

SupplierChemical Purity (by HPLC)Isotopic Purity/EnrichmentNotes
LGC Standards 98%[1]99.0%[1]Data from Certificate of Analysis.
Cayman Chemical ≥98%≥99% deuterated forms (d1-d3)[2]Data from product webpage.
MedchemExpress 98.50%Not specifiedData from product webpage.
ESS (Expert Synthesis Solutions) 98.5%>98% atom DData from product webpage.
Anonymous CoA 99.8%Not specifiedData from a publicly available Certificate of Analysis without a clear vendor attribution.
Toronto Research Chemicals Data not publicly availableData not publicly availableA Certificate of Analysis is available upon request.[3][4][5][6]
Selleckchem Data not publicly availableData not publicly availableProduct datasheet available, but specific purity data is not provided.[7]

Experimental Protocols

Accurate assessment of the quality of this compound relies on robust analytical methods. Below are detailed protocols for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and isotopic purity by Mass Spectrometry (MS).

Determination of Chemical Purity by HPLC

This method is designed to separate and quantify this compound from its non-deuterated counterpart and any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) or a gradient elution depending on the complexity of the impurity profile. The aqueous phase may contain a small amount of acid, such as 0.1% formic acid, to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

    • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

    • The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all detected components and multiplying by 100%.

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for assessing the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11][12]

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Chromatographic Conditions: The HPLC conditions can be similar to those described for chemical purity analysis to ensure the separation of the analyte from any interfering species before it enters the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Scan Type: Full scan mode to observe the mass distribution of the isotopic cluster.

    • Mass Range: A narrow mass range around the expected molecular weights of unlabeled Chlorzoxazone (m/z ~169) and this compound (m/z ~172).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.

    • Acquire the full scan mass spectrum of the molecular ion region.

    • Identify the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of Chlorzoxazone.

    • The isotopic purity is calculated by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues (d0, d1, d2, and d3). The formula is: Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100%

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of Chlorzoxazone in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) BiologicalSample->Spike Add known amount Extraction Protein Precipitation & Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection PeakIntegration Peak Area Integration (Analyte & IS) Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantify Analyte Concentration using Calibration Curve RatioCalculation->Quantification

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.